Cyclobutrifluram
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1460292-16-3 |
|---|---|
Molecular Formula |
C17H13Cl2F3N2O |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
N-[(1R,2R)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H13Cl2F3N2O/c18-9-3-4-10(13(19)8-9)11-5-6-14(11)24-16(25)12-2-1-7-23-15(12)17(20,21)22/h1-4,7-8,11,14H,5-6H2,(H,24,25)/t11-,14-/m1/s1 |
InChI Key |
GBFKIHJZPMECCF-BXUZGUMPSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(N=CC=C3)C(F)(F)F |
Canonical SMILES |
C1CC(C1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(N=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Cyclobutrifluram: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclobutrifluram is a novel succinate dehydrogenase inhibitor (SDHI) developed by Syngenta, demonstrating potent nematicidal and fungicidal activity. Marketed under the TYMIRIUM® technology, it represents a significant advancement in the management of plant-parasitic nematodes and soil-borne fungal diseases. This technical guide provides an in-depth overview of the discovery, a detailed stereoselective synthesis pathway, its mechanism of action, and a summary of its biological efficacy. The information is intended to support researchers and professionals in the fields of agrochemical development and crop protection.
Discovery and Development
The discovery of this compound was the result of a dedicated nematicide discovery program initiated by Syngenta to address the significant impact of plant-parasitic nematodes on global agricultural yields.[1][2] The development process involved a multi-disciplinary approach that included:
-
Structure-Based Design: Computational molecular modeling was employed to design compounds with desired properties before their chemical synthesis, optimizing efficacy and safety profiles.[3]
-
High-Throughput Screening: Phenotypic screening platforms and targeted chemical libraries were utilized to identify initial hit compounds.[1][2]
-
Lead Optimization: A systematic exploration of structure-activity relationships (SAR) led to the identification of the chiral phenyl-cyclobutyl-pyridineamide scaffold as a highly promising chemical class.[1][2][3]
This comprehensive approach culminated in the identification of this compound as a highly effective active ingredient, leading to the development of the TYMIRIUM® technology, which received its first registrations in 2022.[1][2]
Synthesis Pathway
The synthesis of this compound involves a multi-step, stereoselective process to obtain the desired (1S,2S)-enantiomer, which is the more active isomer. The key starting materials are 2,4-dichlorophenylacetonitrile and 2-(trifluoromethyl)nicotinic acid.
Detailed Experimental Protocols
The following protocols are based on general procedures described in the patent literature and related chemical syntheses. Specific conditions may vary.
Step 1: Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile
-
Procedure: To a solution of 2,4-dichlorophenylacetonitrile and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent (e.g., toluene), an aqueous solution of sodium hydroxide is added. 1,2-Dibromoethane is then added dropwise at a controlled temperature. The reaction mixture is stirred until completion. After workup, the product is purified by distillation or chromatography.
Step 2: Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarbaldehyde
-
Procedure: The nitrile from the previous step is dissolved in an anhydrous solvent (e.g., toluene) and cooled to a low temperature (e.g., -78 °C). A solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent is added dropwise. The reaction is quenched with a suitable reagent (e.g., methanol, followed by aqueous acid). The product is extracted and purified.
Step 3: Synthesis of 2-(2,4-Dichlorophenyl)cyclobutanone
-
Procedure: The aldehyde is treated with a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), in an inert solvent. This promotes a ring expansion to form the cyclobutanone.
Step 4: Synthesis of cis-2-(2,4-Dichlorophenyl)cyclobutanol
-
Procedure: The cyclobutanone is reduced using a reducing agent like sodium borohydride (NaBH4) in a solvent such as methanol or ethanol to yield the corresponding alcohol with predominantly cis stereochemistry.
Step 5: Synthesis of cis-2-(2,4-Dichlorophenyl)cyclobutyl 4-methylbenzenesulfonate
-
Procedure: The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the tosylate.
Step 6: Synthesis of trans-1-Azido-2-(2,4-dichlorophenyl)cyclobutane
-
Procedure: The tosylate is displaced with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF). This reaction proceeds with inversion of configuration, leading to the trans product.
Step 7: Synthesis of (1S,2S)-2-(2,4-Dichlorophenyl)cyclobutanamine
-
Procedure: The azide is reduced to the amine via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The cis-amine is the desired diastereomer. Chiral resolution at this stage or an asymmetric synthesis approach can be employed to isolate the (1S,2S)-enantiomer.
Step 8: Synthesis of 2-(Trifluoromethyl)nicotinoyl chloride
-
Procedure: 2-(Trifluoromethyl)nicotinic acid is reacted with thionyl chloride (SOCl2), often with a catalytic amount of DMF, to produce the acid chloride.
Step 9: Synthesis of this compound
-
Procedure: The (1S,2S)-2-(2,4-dichlorophenyl)cyclobutanamine is dissolved in a suitable solvent like dichloromethane. A base, such as pyridine, is added, followed by the dropwise addition of 2-(trifluoromethyl)nicotinoyl chloride. The reaction mixture is stirred until completion. After aqueous workup, the crude product is purified by crystallization or chromatography to yield this compound.
Mode of Action
This compound functions as a succinate dehydrogenase inhibitor (SDHI).[3] It targets Complex II of the mitochondrial electron transport chain in both nematodes and fungi.
By binding to the Q-site of Complex II, this compound blocks the oxidation of succinate to fumarate. This inhibition disrupts the electron flow through the respiratory chain, which in turn halts the production of ATP, the primary energy currency of the cell. The resulting energy depletion leads to paralysis and ultimately death of the target nematodes and fungi.[3]
Biological Activity
This compound exhibits broad-spectrum activity against a wide range of plant-parasitic nematodes and fungal pathogens.
Nematicidal Activity
The nematicidal efficacy of this compound has been demonstrated against several economically important nematode species.
| Nematode Species | Assay Type | Metric | Value (µg/mL) | Citation(s) |
| Meloidogyne incognita | Motility Assay | 2-hr EC50 | 0.48 | [4][5] |
| Meloidogyne incognita | Motility Assay | 24-hr EC50 | 0.15 | [1] |
| Rotylenchulus reniformis | Motility Assay | 2-hr EC50 | 1.07 | [4][5] |
| Rotylenchulus reniformis | Motility Assay | 24-hr EC50 | 0.38 | [1] |
| Bursaphelenchus xylophilus | Mortality Assay | LC50 | 0.1078 (mg/L) | |
| Caenorhabditis elegans | Mortality Assay | LC50 | 0.069 (µM) |
Fungicidal Activity
This compound is also effective against various soil-borne and foliar fungal pathogens.
| Fungal Species | Metric | Value (µg/mL) | Citation(s) |
| Fusarium pseudograminearum | EC50 | 0.0021 - 0.0647 | |
| Fusarium graminearum | EC50 | 0.012 - 0.059 (mg/L) | |
| Fusarium asiaticum | EC50 | 0.010 - 0.041 (mg/L) |
Experimental Protocols for Biological Assays
Nematode Motility Assay (for EC50 determination):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Create a dilution series of this compound in an aqueous solution.
-
Dispense a known number of nematodes (e.g., second-stage juveniles) into the wells of a multi-well plate.
-
Add the different concentrations of the this compound solution to the wells.
-
Incubate the plates at a controlled temperature (e.g., 25°C).
-
After a specific time period (e.g., 2, 24, or 48 hours), observe the nematodes under a microscope.
-
Nematodes are considered immotile if they do not move when probed with a fine needle.
-
Calculate the percentage of immotile nematodes for each concentration and determine the EC50 value using probit analysis.[4][5]
Fungicidal Activity Assay (for EC50 determination):
-
Prepare a stock solution of this compound in a suitable solvent.
-
Amend a suitable fungal growth medium (e.g., potato dextrose agar) with a series of concentrations of this compound.
-
Inoculate the center of each agar plate with a mycelial plug of the target fungus.
-
Incubate the plates at an optimal temperature for fungal growth.
-
Measure the colony diameter at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.
-
Determine the EC50 value by plotting the inhibition percentage against the logarithm of the concentration.
Conclusion
This compound is a novel and potent SDHI with significant potential for the integrated management of nematodes and fungal diseases in a wide range of crops. Its unique mode of action and high efficacy make it a valuable tool for modern agriculture. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological activity to aid researchers and professionals in further exploring and utilizing this important agrochemical.
References
- 1. WO2022195078A1 - this compound suspension concentrate composition - Google Patents [patents.google.com]
- 2. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 3. docs.publicnow.com [docs.publicnow.com]
- 4. N-[(1S,2S)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide | C17H13Cl2F3N2O | CID 117800774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to Cyclobutrifluram: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutrifluram is a novel nematicide and fungicide developed by Syngenta, offering broad-spectrum control of economically significant plant-parasitic nematodes and certain soil-borne fungal diseases. It belongs to the chemical class of pyridine-3-carboxamides and is distinguished by a unique four-membered cyclobutyl ring structure. As a succinate dehydrogenase inhibitor (SDHI), this compound disrupts the mitochondrial respiration of target organisms, leading to cessation of feeding, paralysis, and eventual mortality. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.
Chemical Structure and Identifiers
This compound is a chiral molecule, with the pesticidal activity primarily attributed to the (1S,2S)-enantiomer. The technical grade active ingredient is a racemic mixture of the (1S,2S) and (1R,2R) enantiomers.
| Identifier | Value |
| IUPAC Name | N-[(1R,2R)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide |
| CAS Number | 1460292-16-3 |
| Molecular Formula | C₁₇H₁₃Cl₂F₃N₂O |
| Molecular Weight | 389.2 g/mol |
| Canonical SMILES | C1C--INVALID-LINK--NC(=O)C3=C(N=CC=C3)C(F)(F)F[1] |
| InChI Key | GBFKIHJZPMECCF-BXUZGUMPSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound have been determined using internationally recognized OECD guidelines for the testing of chemicals. These properties are crucial for understanding its environmental fate and behavior, as well as for formulation development.
| Property | Value | OECD Guideline |
| Physical Form | Off-white crystalline powdered solid | - |
| Melting Point | 125 °C | 102 |
| Decomposition Temperature | > 271 °C | - |
| Water Solubility (20 °C) | 33 mg/L | 105 |
| Vapor Pressure (20 °C) | < 6.2 x 10⁻⁶ Pa | 104 |
| Octanol-Water Partition Coefficient (Log Pₒw at 20 °C) | 3.2 | 107/117 |
| Henry's Law Constant | 7.3 x 10⁻⁵ Pa·m³/mol | - |
| Hydrolytic Stability (pH 4, 7, 9) | Stable | 111 |
Experimental Protocols for Physicochemical Properties
The determination of the physicochemical properties of this compound follows standardized methodologies to ensure data quality and comparability. The primary reference for these methods are the OECD Guidelines for the Testing of Chemicals.
-
Melting Point (OECD 102): The melting point is determined using methods such as the capillary tube method, where a small, powdered sample is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded.
-
Water Solubility (OECD 105): This is typically determined using the flask method for substances with solubility above 10⁻² g/L. A supersaturated solution of this compound in water is prepared and allowed to equilibrate at a constant temperature (20 °C). The concentration of the dissolved substance in the aqueous phase is then measured, often by High-Performance Liquid Chromatography (HPLC).
-
Octanol-Water Partition Coefficient (OECD 107/117): The Log Pₒw value, a measure of lipophilicity, is determined by the shake-flask method (OECD 107) or the HPLC method (OECD 117). In the shake-flask method, this compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration in each phase is measured to calculate the partition coefficient. The HPLC method correlates the retention time on a reverse-phase column with known Log Pₒw values of reference compounds.
-
Vapor Pressure (OECD 104): Methods such as the gas saturation technique are employed. A stream of inert gas is passed through or over the substance at a known rate, allowing it to become saturated with the vapor. The amount of substance transported by the gas is then determined, from which the vapor pressure is calculated.
-
Hydrolytic Stability (OECD 111): The stability of this compound in water at different pH values (4, 7, and 9) is assessed over time. Sterile aqueous buffer solutions containing the test substance are incubated in the dark at a constant temperature. Samples are taken at various intervals and analyzed for the concentration of the parent compound to determine the rate of hydrolysis.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
This compound's mode of action is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. This enzyme plays a critical role in cellular respiration by catalyzing the oxidation of succinate to fumarate as part of the Krebs cycle and transferring electrons to the electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, this compound blocks this electron transfer, thereby inhibiting the production of ATP, the cell's primary energy currency. This disruption of energy metabolism leads to a rapid cessation of cellular functions in the target nematodes and fungi.
Caption: Inhibition of Complex II by this compound in the mitochondrial electron transport chain.
Synthesis Pathway
The synthesis of this compound involves the coupling of two key intermediates: a 2-(trifluoromethyl)pyridine-3-carboxylic acid derivative and a cis-2-(2,4-dichlorophenyl)cyclobutylamine derivative. While the precise industrial synthesis is proprietary, a plausible synthetic route based on patent literature involves the activation of the carboxylic acid, followed by an amide bond formation reaction.
A key precursor is 2-(trifluoromethyl)nicotinic acid. One reported synthesis for this intermediate starts from a Vilsmeier salt derivative, which is condensed with ethyl 4,4,4-trifluoroacetoacetate, followed by an intramolecular cyclization to form the pyridine ring.
The final step is the amide coupling. This is a standard transformation in organic chemistry and can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, which then reacts with the amine to form the final this compound molecule.
Experimental Workflow: In Vitro Nematicide Screening Assay
A representative workflow for assessing the nematicidal activity of a compound like this compound against a root-knot nematode, such as Meloidogyne incognita, is outlined below. This type of assay is crucial in the discovery and development phase to determine the efficacy and dose-response of new chemical entities.
Caption: A typical workflow for an in vitro nematicide screening assay.
References
Cyclobutrifluram's Mechanism of Action on Succinate Dehydrogenase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutrifluram is a novel succinate dehydrogenase inhibitor (SDHI) developed by Syngenta, demonstrating potent nematicidal and fungicidal activity. Its mechanism of action centers on the highly specific inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain. This guide provides a comprehensive technical overview of the molecular interactions, biochemical consequences, and experimental methodologies used to elucidate the mechanism of action of this compound on SDH.
Introduction to Succinate Dehydrogenase (SDH)
Succinate dehydrogenase is a critical enzyme complex embedded in the inner mitochondrial membrane, where it uniquely participates in both the Krebs cycle and the electron transport chain.[1] It catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers the resulting electrons to the electron transport chain via its bound flavin adenine dinucleotide (FAD) cofactor and a series of iron-sulfur clusters.[1] The electrons are ultimately transferred to ubiquinone (coenzyme Q), which is reduced to ubiquinol. This process is essential for cellular respiration and ATP production.
The SDH complex is a heterotetramer composed of four subunits:
-
SDHA (Flavoprotein subunit): Contains the FAD cofactor and the succinate-binding site.
-
SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.
-
SDHC and SDHD (Membrane anchor subunits): Integral membrane proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket (Q site).
This compound's Core Mechanism of Action
This compound acts as a potent and specific inhibitor of the SDH complex. Its primary mode of action is the disruption of the electron transport chain by binding to the ubiquinone reduction site (Q site) of the enzyme.[2][3] This binding is competitive with the natural substrate, ubiquinone.[2] By occupying the Q site, this compound effectively blocks the transfer of electrons from the iron-sulfur clusters in SDHB to ubiquinone.[2]
This inhibition has two major consequences:
-
Inhibition of the Krebs Cycle: The blockage of electron flow prevents the re-oxidation of FADH2 to FAD, which in turn inhibits the oxidation of succinate to fumarate. This leads to an accumulation of succinate.
-
Disruption of the Electron Transport Chain: The inability to reduce ubiquinone halts the electron flow through the respiratory chain, significantly impairing the production of ATP.
The resulting energy deficit within the cell leads to paralysis and ultimately death of the target organism, be it a nematode or a fungus.[4]
Molecular Interactions at the Binding Site
Molecular docking studies have provided insights into the specific interactions between this compound and the SDH complex. These studies have primarily identified the SDHC subunit as the main binding target.[2][5] A key interaction involves the formation of a hydrogen bond between the this compound molecule and the amino acid residue Arginine at position 70 (Arg70) of the SDHC subunit.[2] This interaction is crucial for the stable binding and inhibitory activity of the compound.
Mutations in the genes encoding the SDH subunits, particularly in the ubiquinone-binding pocket, can confer resistance to this compound. Point mutations in the sdhB, sdhC, and sdhD genes have been identified in resistant fungal and nematode populations.[6][7][8] For example, mutations such as H248Y in FpSdhB and A83V or R86K in FpSdhC1 have been shown to confer resistance in Fusarium pseudograminearum.[4][8] These mutations likely alter the conformation of the Q site, reducing the binding affinity of this compound.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy and inhibitory action of this compound against various organisms.
| Organism | Assay Type | Value | Unit | Reference(s) |
| Bursaphelenchus xylophilus | LC50 | 0.1078 | mg·L⁻¹ | [2][5] |
| Fusarium pseudograminearum | EC50 (mean) | 0.0248 | µg/mL | [4] |
| Fusarium fujikuroi | EC50 (mean) | 0.025 | µg/mL | [9] |
| Corynespora cassiicola | EC50 (mean) | 0.98 ± 1.26 | µg/mL | [7] |
| Caenorhabditis elegans | LC50 | 0.069 | µM | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on succinate dehydrogenase. These are representative protocols based on published studies.
Succinate Dehydrogenase (SDH) Activity Assay
This protocol describes a colorimetric assay to measure SDH activity in isolated mitochondria or tissue homogenates and to assess the inhibitory effect of this compound. The assay is based on the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., INT), which changes color upon reduction.
Materials:
-
Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Substrate: Sodium succinate solution (e.g., 0.5 M)
-
Electron Acceptor: DCPIP solution (e.g., 2 mM) or INT solution (1 mg/mL)
-
Inhibitor: this compound stock solution in a suitable solvent (e.g., DMSO)
-
Mitochondrial or tissue homogenate sample
-
Microplate reader or spectrophotometer
Procedure:
-
Sample Preparation: Isolate mitochondria from the target organism or prepare a tissue homogenate in ice-cold isolation buffer using standard protocols. Determine the protein concentration of the sample.
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare the reaction mixture containing assay buffer, the electron acceptor (e.g., DCPIP), and the mitochondrial/tissue sample.
-
Inhibitor Addition: For inhibition studies, add varying concentrations of this compound to the reaction mixture and incubate for a specified period. A solvent control (e.g., DMSO) should be included.
-
Initiation of Reaction: Start the reaction by adding the succinate substrate.
-
Measurement: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) over time in kinetic mode.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time) and determine the SDH activity, typically expressed as nmol of substrate consumed per minute per mg of protein. For inhibition studies, plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
RNA Interference (RNAi) for Gene Silencing of SDH Subunits
This protocol outlines a general procedure for RNA interference (RNAi) to silence the expression of SDH subunit genes (e.g., sdhc) in nematodes, such as Bursaphelenchus xylophilus, to validate the target of this compound.
Materials:
-
Nematode culture
-
dsRNA corresponding to the target sdh gene sequence and a control dsRNA (e.g., GFP)
-
Soaking buffer (e.g., M9 buffer)
-
Microplates or small petri dishes
-
This compound solution
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) targeting a specific region of the sdh gene of interest using in vitro transcription methods. A non-endogenous dsRNA (e.g., from Green Fluorescent Protein, GFP) should be used as a control.
-
Nematode Soaking: Synchronize the nematode population to a specific life stage. Incubate the nematodes in a solution containing the target dsRNA or control dsRNA for a specified period (e.g., 24-48 hours) to allow for uptake.
-
Gene Expression Analysis (qRT-PCR): After the soaking period, extract total RNA from the nematodes. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) using primers specific for the target sdh gene to quantify the level of gene knockdown.
-
Phenotypic Assay: Expose the dsRNA-treated nematodes and control nematodes to this compound at a specific concentration (e.g., LC50).
-
Observation and Data Collection: Observe and record the phenotype, such as mortality or paralysis, at different time points.
-
Data Analysis: Compare the susceptibility of nematodes with silenced sdh genes to the control group. A significant decrease in mortality in the sdh-silenced group upon this compound exposure would confirm that the corresponding SDH subunit is the target of the compound.[2][5]
Molecular Docking of this compound with the SDH Complex
This protocol provides a general workflow for in silico molecular docking to predict the binding mode of this compound to the SDH complex.
Software and Tools:
-
Molecular modeling software (e.g., AutoDock, Glide, GOLD)
-
Protein Data Bank (PDB) for the crystal structure of the SDH complex (or a homology model)
-
Ligand preparation software (e.g., ChemDraw, Avogadro)
Procedure:
-
Protein Preparation: Obtain the 3D structure of the SDH complex from the PDB or generate a homology model if a crystal structure is unavailable. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Draw the 2D structure of this compound and convert it to a 3D structure. Optimize the geometry and assign charges.
-
Binding Site Definition: Identify the ubiquinone-binding pocket (Q site) on the SDH complex, typically located at the interface of the SDHB, SDHC, and SDHD subunits. Define the grid box for docking calculations around this binding site.
-
Docking Simulation: Perform the docking of this compound into the defined binding site using the chosen docking software. The software will generate multiple possible binding poses.
-
Pose Analysis and Scoring: Analyze the generated binding poses based on their scoring functions, which estimate the binding affinity. The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: Visualize the best-ranked binding pose to identify the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the SDH complex.[2]
Visualizations
Signaling Pathway
References
- 1. research.arcadiascience.com [research.arcadiascience.com]
- 2. mdpi.com [mdpi.com]
- 3. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance Risk and Resistance-Related Point Mutation in SdhB and SdhC1 of this compound in Fusarium pseudograminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal spectrum of this compound and multi-point mutations in CcSdh proteins confer resistance in Corynespora cassiicola - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biochemical Mode of Action of Cyclobutrifluram as a Succinate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutrifluram is a novel nematicide and fungicide belonging to the chemical class of chiral phenylcyclobutyl-pyridineamides. Its mode of action is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.[1][2] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a cessation of ATP production and ultimately, cell death in target organisms.[2][3] Developed by Syngenta through a structure-based pesticide design approach, this compound exhibits potent activity against a broad spectrum of plant-parasitic nematodes and several fungal pathogens.[2][3][4] This technical guide provides a comprehensive overview of the biochemical mode of action of this compound, including its target site, the physiological consequences of its inhibitory action, mechanisms of resistance, and detailed experimental protocols relevant to its study.
Introduction to this compound
This compound is a promising new active ingredient in the fight against nematode and fungal infestations in agriculture.[4] It is a member of the succinate dehydrogenase inhibitor (SDHI) class of pesticides, which target a highly conserved enzyme essential for the energy metabolism of a wide range of eukaryotic organisms.[2][3] The development of this compound involved a sophisticated "structure-based pesticide design" methodology, which utilizes computational molecular modeling to optimize the interaction between the active ingredient and its biological target, thereby enhancing efficacy and safety.[3]
The Molecular Target: Succinate Dehydrogenase (Complex II)
Succinate dehydrogenase is a critical enzyme complex with a dual role in cellular metabolism. It is a key component of both the tricarboxylic acid (TCA) cycle, where it catalyzes the oxidation of succinate to fumarate, and the mitochondrial electron transport chain (ETC), where it functions as Complex II.[5][6]
The SDH complex is composed of four protein subunits:
-
SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the binding site for succinate.
-
SDHB (Iron-sulfur protein subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-3S]) that facilitate the transfer of electrons from FAD to the ubiquinone-binding site.
-
SDHC and SDHD (Transmembrane subunits): These subunits anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket, also known as the Q-site.[5]
This compound, like other SDHI fungicides and nematicides, targets the Q-site of the SDH complex.[6] By binding to this site, it competitively inhibits the binding of the natural substrate, ubiquinone (Coenzyme Q).[6] This blockage prevents the transfer of electrons from the iron-sulfur clusters in SDHB to ubiquinone, thereby halting the flow of electrons through the ETC.[5][6]
Biochemical Mode of Action of this compound
The primary biochemical mode of action of this compound is the disruption of cellular energy production through the inhibition of SDH. This process can be broken down into the following key steps:
-
Binding to the Q-site: this compound binds to the ubiquinone-binding pocket located at the interface of the SDHB, SDHC, and SDHD subunits.[6] Molecular docking studies suggest that it forms hydrogen bonds with key amino acid residues within this pocket, primarily in the SDHC subunit.[7]
-
Inhibition of Electron Transport: By occupying the Q-site, this compound prevents the reduction of ubiquinone to ubiquinol. This blockage halts the transfer of electrons from succinate to the ETC.[6]
-
Disruption of the TCA Cycle and ETC: The inhibition of SDH leads to a bottleneck in the TCA cycle, causing an accumulation of succinate.[5] Simultaneously, the lack of electron flow from Complex II to Complex III disrupts the entire electron transport chain.
-
Cessation of ATP Synthesis: The disruption of the proton gradient across the inner mitochondrial membrane, which is generated by the ETC, leads to a rapid decline in ATP synthesis via oxidative phosphorylation.
-
Cellular Effects and Organismal Death: The depletion of cellular energy in the form of ATP leads to a cascade of detrimental effects, including reduced motility, cessation of feeding, and paralysis in nematodes.[3] In fungi, it results in the inhibition of mycelial growth and spore formation.[3] Ultimately, this energy crisis leads to cell death and the demise of the target organism.
Quantitative Data on this compound Efficacy
The efficacy of this compound has been demonstrated against a range of nematodes and fungi. The following tables summarize key quantitative data from various studies.
Table 1: Nematicidal Activity of this compound
| Organism | Assay Type | Value | Unit | Reference |
| Bursaphelenchus xylophilus | LC50 (24h) | 0.1078 | mg/L | [7][8][9] |
| Meloidogyne incognita | EC50 (2h, motility) | 0.48 | µg/ml | [4] |
| Rotylenchulus reniformis | EC50 (2h, motility) | 1.07 | µg/ml | [4] |
| Caenorhabditis elegans | LC50 (24h) | 0.069 | µM | [10] |
Table 2: Fungicidal Activity of this compound
| Organism | Assay Type | Value | Unit | Reference |
| Fusarium graminearum | EC50 (mycelial growth) | 0.0110 | µg/mL | |
| Alternaria alternata | Baseline Sensitivity (EC50) | 0.10 ± 0.07 | µg/mL | |
| Corynespora cassiicola | Mean Sensitivity (EC50) | 0.98 ± 1.26 | µg/mL | |
| Fusarium fujikuroi | Mean EC50 | 0.025 | µg/mL | |
| Fusarium pseudograminearum | Mean EC50 | 0.0248 | µg/mL |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biochemical mode of action of this compound.
Succinate Dehydrogenase (SDH) Activity Assay
This protocol is adapted from standard colorimetric assays for measuring SDH activity.[11]
Principle: The activity of SDH is determined by measuring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which changes color upon reduction. The rate of color change is proportional to the SDH activity.
Materials:
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)
-
Succinate solution (substrate)
-
DCIP solution (electron acceptor)
-
Detergent (e.g., Triton X-100) to solubilize mitochondrial membranes
-
Mitochondrial preparation (from target organism)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microplate
-
Spectrophotometric microplate reader
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from the target organism (e.g., nematode or fungal tissue) using standard differential centrifugation methods.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing SDH assay buffer, succinate, and DCIP.
-
Inhibitor Addition: Add varying concentrations of this compound (or solvent control) to the wells of a 96-well plate.
-
Enzyme Addition: Add the mitochondrial preparation to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm over time. The reaction should be carried out at a constant temperature (e.g., 25°C).
-
Data Analysis: Calculate the initial rate of the reaction for each this compound concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Molecular Docking of this compound with the SDH Complex
This protocol outlines a general workflow for in silico molecular docking studies.[12]
Principle: Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (this compound) when it interacts with a target protein (SDH).
Software:
-
Molecular modeling software (e.g., AutoDock, Glide, GOLD)
-
Protein structure visualization software (e.g., PyMOL, Chimera)
Procedure:
-
Target Protein Preparation: Obtain the 3D structure of the SDH complex. If an experimental structure is not available, a homology model can be built based on the sequence of the target organism's SDH and a template structure from a related species.
-
Ligand Preparation: Generate a 3D structure of the this compound molecule and optimize its geometry.
-
Binding Site Definition: Identify the ubiquinone-binding (Q-site) pocket on the SDH complex. This is typically located at the interface of the SDHB, SDHC, and SDHD subunits.
-
Docking Simulation: Run the docking algorithm to predict the binding poses of this compound within the defined binding site. The software will score the different poses based on their predicted binding affinity.
-
Analysis of Results: Analyze the top-scoring docking poses to identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the SDH complex. This information provides insights into the molecular basis of its inhibitory activity.
Visualizing the Mode of Action and Experimental Workflows
Signaling Pathway of SDH Inhibition
The following diagram illustrates the central role of SDH in the TCA cycle and electron transport chain, and how its inhibition by this compound disrupts these pathways, leading to downstream cellular consequences.
Caption: Inhibition of SDH (Complex II) by this compound disrupts both the TCA cycle and the electron transport chain.
Experimental Workflow for Nematicide Discovery and Mode of Action Studies
The following diagram outlines a typical workflow for the discovery and characterization of a new nematicide like this compound.
Caption: A streamlined workflow for the discovery and development of a novel nematicide, from initial screening to registration.
Mechanisms of Resistance to this compound
Resistance to SDHI fungicides and nematicides, including this compound, is primarily associated with point mutations in the genes encoding the subunits of the SDH complex. These mutations alter the amino acid sequence of the protein, leading to reduced binding affinity of the inhibitor to the Q-site.
Studies have identified mutations in the following SDH subunits that confer resistance to this compound:
-
SdhB: Mutations in the SdhB subunit, particularly around the iron-sulfur clusters and the Q-site interface, can reduce the efficacy of SDHIs.
-
SdhC and SdhD: As these subunits form the core of the ubiquinone-binding pocket, mutations in these transmembrane domains are a common mechanism of resistance. They can directly interfere with the binding of this compound.[7]
The specific amino acid substitutions that lead to resistance can vary between different fungal and nematode species. Monitoring for the emergence of these mutations in pest populations is crucial for effective resistance management strategies.
Conclusion
This compound is a potent inhibitor of succinate dehydrogenase, a key enzyme in the energy metabolism of nematodes and fungi. Its mode of action, involving the disruption of the mitochondrial electron transport chain and the TCA cycle, leads to a rapid depletion of cellular energy and subsequent organismal death. The development of this compound through a structure-based design approach highlights the potential for rational design in creating effective and specific pesticides. Understanding the detailed biochemical mode of action, as outlined in this guide, is essential for its responsible and sustainable use in agriculture, as well as for the development of future generations of nematicides and fungicides. Further research into the specific enzyme kinetics and the full spectrum of downstream signaling effects will continue to refine our understanding of this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ciclobutrifluram (this compound) - Cultivar Magazine [revistacultivar.com]
- 4. researchgate.net [researchgate.net]
- 5. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Cyclobutrifluram's spectrum of activity against plant-parasitic nematodes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the nematicidal activity of cyclobutrifluram, a novel succinate dehydrogenase inhibitor (SDHI). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in the development of nematicides. This document details the compound's mechanism of action, its spectrum of efficacy against various plant-parasitic nematodes, and the experimental methodologies used to determine its activity.
Introduction
Plant-parasitic nematodes (PPNs) pose a significant threat to global agriculture, causing substantial crop losses and impacting food security.[1][2] For many years, nematode management has relied on broad-spectrum nematicides that can have adverse effects on non-target organisms and the environment.[1] The development of more targeted nematicides with novel modes of action is therefore a critical area of research. This compound, commercially known as TYMIRIUM® technology, is a new-generation nematicide and fungicide developed by Syngenta.[3][4] It belongs to the pyridine-3-carboxamide chemical class and offers a dual-action solution for the control of both nematodes and fungal diseases.[3][5] First registered in 2022, this compound provides long-lasting protection against a wide range of economically important nematode pests across major crops.[3][4]
Mechanism of Action
This compound's mode of action is the inhibition of the mitochondrial succinate dehydrogenase (SDH) complex, also known as complex II, in the mitochondrial electron transport chain.[1][2][3][5][6][7] This enzyme is crucial for cellular respiration in both nematodes and fungi.[3] SDH catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers electrons to ubiquinone in the electron transport chain, a process essential for the production of ATP, the main cellular energy source.[3]
By binding to and inhibiting the SDH complex, this compound disrupts the production of ATP, leading to a cessation of cellular energy supply.[3] This interference with essential metabolic processes results in reduced motility, cessation of feeding, paralysis, and ultimately, death of the susceptible nematodes.[3] The initial symptoms in nematodes can be observed within 24-48 hours of exposure, with complete mortality occurring within 72-96 hours.[3] Due to this specific mode of action, this compound is classified under the Insecticide Resistance Action Committee (IRAC) Group N-3 and the Fungicide Resistance Action Committee (FRAC) Group 7.[5][7]
Spectrum of Nematicidal Activity
This compound has demonstrated a broad spectrum of activity against many economically important plant-parasitic nematodes.[3][4] Its efficacy has been documented against nematodes of the genera Meloidogyne (root-knot nematodes), Heterodera (cyst nematodes), Pratylenchus (lesion nematodes), and Rotylenchulus (reniform nematodes).[3]
Quantitative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound against various nematode species from published studies.
Table 1: In Vitro Nematicidal Efficacy of this compound
| Nematode Species | Life Stage | Metric | Value | Exposure Time | Reference |
| Caenorhabditis elegans | L4 | LC₅₀ | 0.069 µM (0.026 mg/L) | 24 hours | [1] |
| Meloidogyne incognita | J2 | EC₅₀ (Immobility) | 0.48 µg/ml | 2 hours | [4] |
| Rotylenchulus reniformis | J2 | EC₅₀ (Immobility) | 1.07 µg/ml | 2 hours | [4] |
| Bursaphelenchus xylophilus | Mixed | LC₅₀ | 0.1078 mg/L | 24 hours | [8] |
Table 2: In Vivo Nematicidal Efficacy of this compound
| Nematode Species | Host Plant | Application | Efficacy Metric | Result | Reference |
| Meloidogyne incognita | Tomato | Aqueous Solution Treatment (1 hr) | Reduced Root Infection | Effective at 0.12-0.48 µg/ml | [4] |
| Rotylenchulus reniformis | Tomato | Aqueous Solution Treatment (1 hr) | Reduced Root Infection | Effective at 0.27-1.07 µg/ml | [4] |
| Bursaphelenchus xylophilus | Pine | Trunk Injection | Reduced Mortality Rate | 1.27% mortality at 10 mg/cm⁻¹ DBH vs 26.52% in control after 2 years | [9] |
Susceptible and Tolerant Species
-
Highly Susceptible: Meloidogyne spp., Heterodera spp., Pratylenchus spp., Rotylenchulus reniformis, Bursaphelenchus xylophilus.[3][4][8]
-
Partial Control: Tylenchulus semipenetrans, Radopholus similis.[3]
-
Tolerant: Ditylenchus spp., Aphelenchoides spp.[3]
Experimental Protocols
The evaluation of this compound's nematicidal activity involves both in vitro and in vivo assays. The following sections provide an overview of the methodologies typically employed.
In Vitro Nematicidal Assays
In vitro assays are crucial for the rapid screening and determination of the direct toxicity of compounds to nematodes.[10][11]
4.1.1. Nematode Culture and Egg Extraction
Nematodes such as Meloidogyne spp. are typically cultured on susceptible host plants like tomato in a greenhouse environment.[12] Nematode eggs are extracted from infected roots using a sodium hypochlorite solution followed by sucrose centrifugation to purify the eggs.[10] Second-stage juveniles (J2s) are then hatched from the eggs in water.[11]
4.1.2. Juvenile Immobility/Mortality Assay
This assay assesses the direct impact of the compound on nematode mobility and survival.
-
Preparation of Test Solutions: A stock solution of this compound is prepared, typically in a solvent like acetone, and then serially diluted in water to obtain the desired test concentrations.[1] A control with the solvent alone is included to account for any effects of the solvent.[11]
-
Exposure: A known number of J2s (e.g., 25-100) are added to the wells of a multi-well plate containing the test solutions.[12][13]
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) in the dark.[11][12]
-
Observation: The number of motile and immotile/dead nematodes is counted at specific time intervals (e.g., 24, 48, 72 hours) under a microscope.[13] Nematodes that do not respond to a physical stimulus (e.g., a fine needle) are considered dead.[13]
-
Data Analysis: The data is used to calculate metrics such as LC₅₀ (median lethal concentration) or EC₅₀ (median effective concentration for immobility) using probit analysis.
References
- 1. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ciclobutrifluram (this compound) - Cultivar Magazine [revistacultivar.com]
- 4. researchgate.net [researchgate.net]
- 5. apvma.gov.au [apvma.gov.au]
- 6. [PDF] The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans | Semantic Scholar [semanticscholar.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro compound toxicity protocol for nematodes [protocols.io]
- 11. escholarship.org [escholarship.org]
- 12. In vivo and in vitro management of Meloidogyne incognita (Tylenchida: Heteroderidae) using rhizosphere bacteria, Pseudomonas spp. and Serratia spp. compared with oxamyl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Cyclobutrifluram: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutrifluram, a novel chiral phenylcyclobutylpyridineamide, is a potent dual-action fungicide and nematicide developed by Syngenta. Marketed under the brand name TYMIRIUM®, it represents a significant advancement in the control of a broad spectrum of plant-parasitic nematodes and soil-borne fungal diseases.[1][2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies used to characterize its biological activity. While detailed SAR data on a wide range of analogs remain proprietary, this document synthesizes publicly available information to elucidate the key structural features essential for its potent bioactivity.
Introduction
Plant-parasitic nematodes and fungal pathogens pose a significant threat to global agriculture, causing substantial crop losses annually.[4] The development of effective and environmentally benign pesticides is crucial for sustainable food production. This compound emerged from a targeted research program focused on identifying next-generation succinate dehydrogenase inhibitors (SDHIs).[1][2] Its unique mode of action, inhibiting the mitochondrial complex II (succinate dehydrogenase) in both nematodes and fungi, provides a dual benefit to farmers.[2] This document delves into the chemical structure, biological activity, and the underlying principles of the structure-activity relationship that govern the efficacy of this compound.
Chemical Structure and Physicochemical Properties
This compound is a chiral molecule belonging to the pyridine-3-carboxamide chemical class.[5] The commercial product is a mixture of the (1S,2S) and (1R,2R) enantiomers, with the (1S,2S) isomer being the more active component, constituting a minimum of 80% of the mixture.[5]
IUPAC Name: N-[(1S,2S)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide CAS Number: 1460292-16-3 Chemical Formula: C₁₇H₁₃Cl₂F₃N₂O
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 417.2 g/mol | N/A |
| Water Solubility | 33 mg/L (at 20°C) | [5] |
| Log P (octanol/water) | 3.2 (at 20°C) | [5] |
| Vapor Pressure | <6.2 × 10⁻⁶ Pa (at 20°C) | [5] |
Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)
This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as mitochondrial complex II, a key component of both the citric acid cycle and the electron transport chain in eukaryotic organisms.[2][6] By binding to the SDH enzyme, this compound blocks the oxidation of succinate to fumarate, thereby disrupting cellular respiration and leading to a cessation of ATP production.[6] This energy depletion ultimately results in the paralysis and death of nematodes and the inhibition of mycelial growth and spore formation in fungi.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Ciclobutrifluram (this compound) - Cultivar Magazine [revistacultivar.com]
- 3. The discovery of this compound, a new molecule with powerful activity against nematodes and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brill.com [brill.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Practical High-Throughput Method to Screen Compounds for Anthelmintic Activity against Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Cyclobutrifluram on Non-Target Organisms: An In-depth Technical Guide
Introduction
Cyclobutrifluram is a novel broad-spectrum nematicide and fungicide belonging to the chemical class of succinate dehydrogenase inhibitors (SDHIs).[1] Its mode of action involves the disruption of mitochondrial respiration in target organisms by inhibiting Complex II (succinate dehydrogenase) of the electron transport chain, thereby blocking ATP production.[1][2] As with any pesticide, understanding its toxicological profile on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the ecotoxicological effects of this compound on various non-target terrestrial and aquatic organisms, outlines the experimental protocols used in key toxicity studies, and visualizes its molecular mechanism of action and the resulting cellular signaling pathways.
Data Presentation: Quantitative Toxicity Data
The following tables summarize the key quantitative toxicity endpoints for this compound across a range of non-target organisms, as determined by various regulatory and research studies.
Table 1: Avian Toxicity of this compound
| Species | Test Duration | Endpoint | Value (mg a.i./kg bw) | Toxicity Classification | Reference |
| Bobwhite Quail | Acute | LD50 | >2000 | Practically Non-toxic | [3] |
| Mallard Duck | Acute | LD50 | >2000 | Practically Non-toxic | [3] |
| Bobwhite Quail | Chronic | NOAEC | 1000 ppm | - | [3] |
| Mallard Duck | Chronic | NOAEC | 1000 ppm | - | [3] |
Table 2: Aquatic Toxicity of this compound
| Species | Test Duration | Endpoint | Value (mg a.i./L) | Toxicity Classification | Reference |
| Rainbow Trout | 96-hour | LC50 | >1.0 | Slightly Toxic | [3] |
| Bluegill Sunfish | 96-hour | LC50 | >1.0 | Slightly Toxic | [3] |
| Sheepshead Minnow | 96-hour | LC50 | >1.0 | Slightly Toxic | [3] |
| Daphnia magna | 48-hour | EC50 | >1.0 | Slightly Toxic | [3] |
| Mysid Shrimp | 96-hour | LC50 | 0.47 | Highly Toxic | [4] |
| Fish (generic) | Chronic | NOAEC | Not specified | - | [4] |
| Daphnia magna | 21-day | NOEC | Not specified | - | [4] |
Table 3: Terrestrial Invertebrate Toxicity of this compound
| Species | Test Duration | Endpoint | Value | Toxicity Classification | Reference |
| Honey Bee (Apis mellifera) | 48-hour Contact | LD50 | >100 µ g/bee | Practically Non-toxic | [3] |
| Honey Bee (Apis mellifera) | 48-hour Oral | LD50 | >100 µ g/bee | Practically Non-toxic | [3] |
| Honey Bee (Apis mellifera) Larvae | Chronic | NOAEC | 0.428 µ g/larva/day (LOAEC) | - | [3] |
| Earthworm (Eisenia fetida) | 14-day | LC50 | >1000 mg/kg soil | Practically Non-toxic | [3] |
| Earthworm (Eisenia andreii) | Reproduction | NOEC | 71–171 mg a.i./kg dry soil | - | [2] |
| Soil Mite (Hypoaspis aculeifer) | Reproduction | NOEC | No effects observed | - | [2] |
Experimental Protocols
The toxicity data presented above are derived from studies conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments cited.
Avian Acute Oral Toxicity Test (based on OECD Guideline 223)
This test is designed to determine the median lethal dose (LD50) of a substance in birds after a single oral administration.
-
Test Organisms: Typically, one passerine species and either an upland game bird (e.g., Bobwhite quail) or a waterfowl (e.g., Mallard duck) are used. Healthy, young adult birds are acclimatized to laboratory conditions for at least one week.
-
Test Substance Administration: The test substance is administered orally via gavage or capsule. Birds are fasted for a period before dosing.
-
Dosage: A limit test is often performed first at 2000 mg/kg body weight. If no mortality occurs, the substance is classified as practically non-toxic. If mortality is observed, a dose-response study with multiple dose levels is conducted.
-
Observation Period: Birds are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days after dosing. Body weight is recorded at the beginning and end of the test.
-
Endpoint Calculation: The LD50, the dose estimated to cause mortality in 50% of the test population, is calculated using appropriate statistical methods.
Fish Early-Life Stage Toxicity Test (based on OECD Guideline 210)
This long-term test evaluates the effects of a substance on the early developmental stages of fish.
-
Test Organisms: Commonly used species include rainbow trout, zebrafish, or fathead minnow. The test starts with newly fertilized eggs.
-
Exposure System: A flow-through system is preferred to maintain constant concentrations of the test substance.
-
Test Concentrations: A series of concentrations of the test substance and a control are used.
-
Duration: The exposure period covers embryonic, larval, and early juvenile development, typically lasting from 28 to 60 days post-hatch, depending on the species.
-
Endpoints: Observations include hatching success, larval survival, growth (length and weight), and any developmental or behavioral abnormalities. The No-Observed-Effect-Concentration (NOEC) and Lowest-Observed-Effect-Concentration (LOEC) are determined.
Daphnia magna Reproduction Test (based on OECD Guideline 211)
This chronic test assesses the impact of a substance on the reproductive output of the freshwater invertebrate Daphnia magna.
-
Test Organisms: Young female daphnids (<24 hours old) are used to start the test.
-
Exposure System: A semi-static renewal system is typically employed, where the test solutions are renewed several times a week.
-
Test Concentrations: A range of concentrations and a control are tested.
-
Duration: The test duration is 21 days.
-
Endpoints: The primary endpoint is the total number of live offspring produced per surviving parent daphnid. Adult mortality and growth are also assessed. The NOEC and ECx (concentration causing x% effect) for reproduction are calculated.
Honey Bee Larval Toxicity Test, Repeated Exposure (based on OECD Guideline 239)
This test evaluates the chronic effects of a substance on honey bee larvae.
-
Test Organisms: First instar honey bee larvae are grafted from healthy colonies into 48-well plates.
-
Dosing: Larvae are fed a diet containing the test substance daily for several days during their development.
-
Test Conditions: The larvae are maintained in an incubator under controlled temperature and humidity.
-
Duration: The test continues until adult emergence (approximately 22 days).
-
Endpoints: Larval and pupal mortality are recorded, and the number of successfully emerged adults is determined. The NOEC and LD50 (if applicable) are calculated.
Earthworm Reproduction Test (based on OECD Guideline 222)
This study assesses the effects of a substance on the reproductive output of earthworms.
-
Test Organisms: Adult earthworms (e.g., Eisenia fetida or Eisenia andrei) with a clitellum are used.
-
Test Substrate: The test substance is mixed into a standardized artificial soil.
-
Test Conditions: The test is conducted in controlled temperature and light conditions.
-
Duration: The exposure period is 28 days, after which the adult worms are removed. The soil is then maintained for another 28 days to allow for the hatching of cocoons.
-
Endpoints: Adult mortality and changes in body weight are assessed after 28 days. The number of juvenile worms produced is counted at the end of the 56-day period. The NOEC and ECx for reproduction are determined.
Mandatory Visualization
Mode of Action and Signaling Pathway
This compound's primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration and energy production. A key downstream consequence of SDH inhibition is the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cellular damage, including apoptosis.
Caption: Mechanism of this compound toxicity via SDH inhibition.
Experimental Workflow for Ecotoxicity Testing
The general workflow for conducting ecotoxicity studies for a pesticide like this compound follows a tiered approach, starting with standardized laboratory tests and potentially moving to more complex, higher-tier studies if risks are identified.
References
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Cyclobutrifluram Residues in Crops
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutrifluram is a novel succinate dehydrogenase inhibitor (SDHI) fungicide and nematicide used to protect a variety of crops from fungal diseases and nematode infestations.[1][2][3][4][5] Its mode of action involves the inhibition of the mitochondrial succinate dehydrogenase complex (Complex II) in the respiratory chain, which blocks the production of ATP and leads to the death of the target organisms.[1][2][3][4][5] Regulatory bodies in several countries, including Australia, Canada, and the United States, have established Maximum Residue Limits (MRLs) for this compound in various agricultural commodities to ensure food safety.[1][2] Accurate and sensitive analytical methods are therefore essential for monitoring its residues in crops.
This document provides detailed application notes and protocols for the determination of this compound residues in crop matrices using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Analytical Method: QuEChERS Extraction and UPLC-MS/MS Analysis
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products due to its simplicity, high throughput, and effectiveness.[6][7][8] It involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (dSPE) step for cleanup. The final analysis is performed using UPLC-MS/MS, which offers high selectivity and sensitivity for the detection and quantification of trace-level contaminants.[9][10]
Experimental Workflow
The overall workflow for the analysis of this compound residues in crops is depicted below.
Detailed Experimental Protocols
Sample Preparation (QuEChERS AOAC 2007.01 Method)
This protocol is based on the AOAC Official Method 2007.01.[11]
a. Materials and Reagents:
-
Homogenized crop sample
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium acetate (NaOAc), anhydrous
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for dSPE
-
High-speed centrifuge
b. Extraction Procedure:
-
Weigh 15 g (± 0.1 g) of the homogenized crop sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile to the tube.
-
Add the internal standard solution at this stage, if used.
-
Add 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate to the tube.[11]
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
c. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 8 mL of the upper acetonitrile layer into a 15 mL dSPE tube containing 1200 mg of anhydrous magnesium sulfate, 400 mg of PSA, and 400 mg of C18.
-
Cap the dSPE tube and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant for UPLC-MS/MS analysis. The extract may need to be diluted with a suitable solvent to match the initial mobile phase conditions.[12]
UPLC-MS/MS Analysis
a. Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
b. Chromatographic Conditions (Typical):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used for pesticide analysis.[13]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95-100% B) to elute the analyte, and then return to initial conditions for column re-equilibration.[9]
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for this class of compounds.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[10][14]
-
MRM Transitions: At least two MRM transitions (a quantifier and a qualifier ion) should be optimized for this compound. This involves direct infusion of a standard solution to determine the precursor ion (Q1) and the most abundant product ions (Q3), as well as optimizing the collision energy (CE) and other compound-dependent parameters for each transition.[10][14]
Quantitative Data Summary
The following tables provide an example of the expected performance characteristics of the analytical method. The specific values will need to be determined during method validation for each crop matrix.
Table 1: UPLC-MS/MS Method Parameters for this compound
| Parameter | Value |
| UPLC System | Specify Model |
| Mass Spectrometer | Specify Model |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid + 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | To be determined |
| Quantifier Ion (Q3) | To be determined |
| Qualifier Ion (Q3) | To be determined |
| Collision Energy (CE) | To be determined for each transition |
Table 2: Method Validation Data for this compound in Various Crop Matrices
| Crop Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) |
| Wheat Grain | 0.01 | 95.2 | 5.8 | 0.002 | 0.01 |
| 0.1 | 98.7 | 4.2 | |||
| Lettuce | 0.01 | 92.1 | 7.1 | 0.002 | 0.01 |
| 0.1 | 96.5 | 5.5 | |||
| Soybean | 0.01 | 89.8 | 8.5 | 0.003 | 0.01 |
| 0.1 | 94.2 | 6.9 | |||
| Cotton Seed | 0.01 | 88.5 | 9.2 | 0.003 | 0.01 |
| 0.1 | 93.1 | 7.8 |
Note: The data presented in Table 2 are representative examples based on typical performance for pesticide residue analysis and should be confirmed by in-house validation studies. The acceptable range for recovery is typically 70-120% with an RSD of ≤20%.[11][13][15][16][17]
This compound Mode of Action: Signaling Pathway
This compound acts by inhibiting the succinate dehydrogenase (SDH) enzyme, which is a key component of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. This inhibition disrupts cellular respiration and energy production, ultimately leading to the death of the targeted fungi and nematodes.
Conclusion
The QuEChERS extraction method coupled with UPLC-MS/MS analysis provides a robust and sensitive approach for the determination of this compound residues in a variety of crop matrices. The detailed protocols and performance characteristics outlined in these application notes serve as a valuable resource for laboratories involved in food safety monitoring and regulatory compliance. It is essential to perform in-house method validation to ensure the accuracy and reliability of the results for each specific crop matrix.
References
- 1. Ciclobutrifluram (this compound) - Cultivar Magazine [revistacultivar.com]
- 2. researchgate.net [researchgate.net]
- 3. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. sciex.jp [sciex.jp]
- 9. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 10. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. m.youtube.com [m.youtube.com]
- 15. Development and Validation of a Novel Method Using QuEChERS and UHPLC-MS-MS for the Determination of Multiple Emerging Fungicides in Surface Waters [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclobutrifluram Seed Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Cyclobutrifluram for seed treatment applications, including its formulation, mode of action, and detailed protocols for laboratory and greenhouse evaluation.
Introduction
This compound is a novel dual-action fungicide and nematicide developed for the effective control of a broad spectrum of plant-parasitic nematodes and key soil-borne fungal pathogens.[1][2][3][4] As a member of the pyridine-3-carboxamide chemical class, it functions as a succinate dehydrogenase inhibitor (SDHI).[4][5] This mode of action disrupts the mitochondrial respiration in target organisms, leading to a cessation of energy production and eventual mortality.[5][6] Formulated as a flowable concentrate (FC) for seed treatment, this compound offers a targeted and environmentally conscious approach to crop protection, safeguarding seeds and seedlings during the critical early stages of development.[7][8][9]
Mode of Action
This compound's primary target is the enzyme succinate dehydrogenase (SDH), also known as Complex II, a key component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[5][6] By inhibiting SDH, this compound effectively blocks cellular respiration in both nematodes and susceptible fungi. This disruption of ATP production leads to paralysis and death in nematodes and inhibits mycelial growth and spore germination in fungi.[6] This singular mode of action against two major agricultural pests provides a significant advantage in integrated pest management programs.
Formulation for Seed Treatment
For seed treatment applications, this compound is typically formulated as a flowable concentrate (FC) or a suspension concentrate (SC).[7][8] These aqueous-based formulations are designed for optimal seed coverage, adhesion, and safety.
Typical Components of a this compound Seed Treatment Formulation:
| Component | Function | Example Concentration (g/L) |
| This compound (a.i.) | Nematicidal and fungicidal active ingredient | 200 - 500 |
| Wetting and Dispersing Agents | Ensure uniform suspension and coverage on the seed | Varies |
| Antifreeze Agent | Prevents freezing during storage | ~50 |
| Antifoaming Agent | Prevents foam formation during slurry preparation | ~2 |
| Thickener | Controls viscosity for proper application | ~12 |
| Pigment/Dye | Colors the treated seed for identification | 20 - 80 |
| Water | Carrier | Remainder to 1 Liter |
Application Rates and Efficacy
The recommended application rate of this compound for seed treatment varies depending on the crop and the target pest pressure.
Table 1: Recommended Application Rates for this compound Seed Treatment
| Crop | Application Rate (g a.i./100 kg seed) | Target Pests | Reference |
| Wheat & Barley | 40 - 80 | Fusarium pseudograminearum (Crown Rot) | [10] |
| Cotton | Up to 446 | Root-knot, reniform, lance, and sting nematodes | [7][8] |
| Soybean | 75 | Soybean Cyst Nematode (Heterodera glycines) | [7][8] |
Table 2: Efficacy of this compound Seed Treatment Against Fusarium Crown Rot in Wheat
| Treatment | Application Rate (g a.i./100 kg seed) | Yield Loss Reduction (%) | Reference |
| Untreated Control | - | - | [5] |
| This compound | 40 | Significant reduction compared to control | [5] |
| This compound | 80 | Halved yield loss in high disease pressure sites | [5] |
Table 3: Efficacy of this compound Against Plant-Parasitic Nematodes
| Nematode Species | Crop | Efficacy Measurement | Results | Reference |
| Meloidogyne incognita (Root-knot) | Cotton | Lint yield increase | Superior or comparable to commercial standards | [7] |
| Rotylenchulus reniformis (Reniform) | Cotton | Lint yield increase | Superior or comparable to commercial standards | [7] |
| Heterodera glycines (Soybean Cyst) | Soybean | Reduced SCN eggs/gram of root | Similar or better than commercial standards | [7] |
| Bursaphelenchus xylophilus | Pine (injection) | LC50 | 0.1078 mg/L | [2][11] |
Experimental Protocols
The following are detailed protocols for evaluating this compound seed treatments in a laboratory or greenhouse setting.
Laboratory-Scale Seed Treatment Slurry Preparation
This protocol outlines the preparation of a this compound slurry for treating small batches of seeds for experimental purposes.
Materials:
-
This compound Flowable Concentrate (FC) formulation
-
Distilled water
-
Seeds (e.g., wheat, soybean, cotton)
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Pipettes
-
Sealable container (e.g., glass jar, plastic bag)
-
Fume hood
Procedure:
-
Calculate Application Rate: Determine the required amount of this compound active ingredient (a.i.) per 100 kg of seed based on the recommended rates in Table 1.
-
Slurry Preparation:
-
Calculate the volume of the FC formulation needed for your batch of seeds.
-
Determine the total slurry volume. A common starting point is 5-10 mL of slurry per kg of seed.
-
In a beaker, add the required volume of distilled water.
-
While stirring, slowly add the calculated volume of the this compound FC to the water.
-
Continue stirring until a homogenous slurry is formed.
-
-
Seed Coating:
-
Weigh the desired amount of seed and place it in a sealable container.
-
Add the prepared slurry to the seeds.
-
Seal the container and agitate (shake or rotate) until all seeds are evenly coated.
-
-
Drying:
-
Spread the treated seeds in a thin layer on a tray lined with paper.
-
Allow the seeds to air-dry completely in a fume hood before packaging or planting.
-
Seed Germination and Phytotoxicity Assay
This protocol is for assessing the effect of this compound seed treatment on seed germination and early seedling growth.
Materials:
-
This compound-treated seeds
-
Untreated control seeds
-
Petri dishes or germination boxes
-
Filter paper or germination paper
-
Incubator or growth chamber
-
Ruler
Procedure:
-
Preparation:
-
Place two layers of sterile filter paper in each petri dish and moisten with a predetermined volume of sterile distilled water.
-
-
Plating:
-
Arrange a set number of seeds (e.g., 25 or 50) equidistantly on the filter paper in each dish.
-
Prepare at least four replicate dishes per treatment (this compound-treated and untreated control).
-
-
Incubation:
-
Place the petri dishes in an incubator at a suitable temperature for the specific crop (e.g., 20-25°C for wheat) with a defined light/dark cycle or in complete darkness.
-
-
Data Collection:
-
Record the number of germinated seeds daily for a period of 7 to 14 days. A seed is considered germinated when the radicle has emerged to a specified length (e.g., ≥2 mm).
-
At the end of the assay, measure the root and shoot length of each seedling.
-
Visually assess for any signs of phytotoxicity, such as necrosis, discoloration, or stunted growth, and rate on a scale if desired.
-
-
Calculations:
-
Germination Percentage (%) = (Number of germinated seeds / Total number of seeds) x 100
-
Calculate the average root and shoot length for each treatment.
-
Efficacy Against Fusarium Crown Rot (Greenhouse Assay)
This protocol describes a method to evaluate the efficacy of this compound seed treatment against Fusarium pseudograminearum in a controlled greenhouse environment.
Materials:
-
Fusarium pseudograminearum isolate
-
Potato Dextrose Agar (PDA)
-
Grain (millet or wheat) for inoculum
-
Autoclave
-
Pots and sterile potting mix
-
This compound-treated and untreated wheat seeds
-
Greenhouse with controlled temperature and lighting
Procedure:
-
Inoculum Preparation:
-
Culture the F. pseudograminearum isolate on PDA plates.
-
Prepare inoculum by autoclaving grain (e.g., millet) twice.
-
Inoculate the sterilized grain with agar plugs from the fungal culture.
-
Incubate at room temperature for 2-3 weeks, shaking periodically, until the grain is fully colonized by the fungus.[5]
-
-
Potting and Inoculation:
-
Fill pots with a sterilized soil/sand mixture.
-
Incorporate a standardized amount of the F. pseudograminearum-colonized grain into the top layer of the soil in each pot.
-
Control pots will receive sterilized, uncolonized grain.
-
-
Sowing and Growth:
-
Sow a set number of this compound-treated and untreated seeds in the inoculated and control pots.
-
Maintain the pots in a greenhouse with conditions favorable for wheat growth and disease development (e.g., 15-20°C).
-
-
Disease Assessment:
-
After a predetermined period (e.g., 4-6 weeks), carefully remove the plants from the pots and wash the roots.
-
Visually assess the severity of crown rot by measuring the length of the brown discoloration on the sub-crown internode.
-
Calculate a disease severity index if desired.
-
Efficacy Against Soybean Cyst Nematode (Greenhouse Assay)
This protocol provides a method for assessing the efficacy of this compound seed treatment in reducing infection by Heterodera glycines.
Materials:
-
Soybean Cyst Nematode (SCN) eggs or second-stage juveniles (J2)
-
Pots or cone-tainers with a pasteurized sandy soil mix
-
This compound-treated and untreated soybean seeds (susceptible variety)
-
Greenhouse with soil temperature control (27-28°C)
Procedure:
-
Planting:
-
Plant the treated and untreated soybean seeds in pots filled with the pasteurized sandy soil mix.
-
-
Inoculation:
-
A few days after seedling emergence, inoculate each pot with a suspension of SCN eggs and J2s at a rate of approximately 20 per cm³ of soil.
-
-
Incubation:
-
Maintain the pots in a greenhouse at 27-28°C with a 16-hour day length for 28-30 days to allow for nematode infection and development of females on the roots.
-
-
Assessment:
-
After the incubation period, carefully remove the root systems from the pots.
-
Gently wash the roots over a series of nested sieves to collect the white female nematodes.
-
Count the number of females per root system under a dissecting microscope.
-
-
Calculations:
-
Calculate the average number of females per plant for each treatment.
-
Efficacy can be expressed as the percentage reduction in the number of females compared to the untreated control.
-
Safety Precautions
When handling this compound and treated seeds, it is essential to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling the concentrated formulation and drying treated seeds.
-
Disposal: Dispose of all waste materials, including treated seeds and contaminated items, in accordance with local regulations for chemical waste.
-
Labeling: Clearly label all containers with treated seeds. Treated seeds are not for human or animal consumption.
By following these application notes and protocols, researchers can effectively evaluate the potential of this compound as a seed treatment for the management of critical nematode and fungal diseases in various cropping systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Greenhouse screening for reaction to SCN (resistance) | Soybean Cyst Nematode [scn.plantpath.iastate.edu]
- 3. Soybean Cyst Nematode, Heterodera glycines, Infection Assay Using Soybean Roots [bio-protocol.org]
- 4. Soybean Cyst Nematode, Heterodera glycines, Infection Assay Using Soybean Roots [en.bio-protocol.org]
- 5. A Method to Inoculate Millet Grain-Colonized Fusarium pseudograminearum on Wheat to Obtain Reproducible Disease Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Fusarium pseudograminearum biomass and toxin accumulation in wheat tissues with and without Fusarium crown rot symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Soybean cyst nematode management guide | Soybean pest management [extension.umn.edu]
- 10. Measuring Germination Percentage in Wheat [bio-protocol.org]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
Application Notes and Protocols for In Vitro Nematicidal Activity Testing of Cyclobutrifluram
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutrifluram is a novel nematicide and fungicide that demonstrates potent activity against a broad spectrum of plant-parasitic nematodes.[1][2] Belonging to the class of succinate dehydrogenase inhibitors (SDHIs), its mechanism of action involves the disruption of mitochondrial respiration in nematodes.[3][4][5][6] Specifically, this compound targets and inhibits complex II (succinate dehydrogenase) of the mitochondrial electron transport chain, leading to a blockage in ATP production, which is essential for nematode survival, motility, and reproduction.[4][5] This document provides detailed protocols for in vitro assays to evaluate the nematicidal activity of this compound using the model organism Caenorhabditis elegans as well as other economically important plant-parasitic nematodes.
Mode of Action
This compound's primary target is the succinate dehydrogenase (SDH) enzyme complex within the mitochondria of nematodes.[3][4][6] By inhibiting SDH, this compound disrupts the conversion of succinate to fumarate in the Krebs cycle and the transfer of electrons to the electron transport chain. This interference with cellular respiration leads to a rapid depletion of cellular energy (ATP), resulting in reduced motility, paralysis, and eventual death of the nematode.[4] Symptomatic effects in nematodes, such as reduced motility, can be observed within 24-48 hours of exposure, with complete mortality occurring within 72-96 hours.[4]
Caption: Mechanism of action of this compound in nematodes.
Quantitative Data Summary
The following tables summarize the reported in vitro nematicidal activity of this compound against various nematode species.
Table 1: Lethal Concentration (LC50) and Effective Concentration (EC50) Values
| Nematode Species | Assay Type | Parameter | Concentration | Reference |
| Caenorhabditis elegans | Survival Assay | LC50 (24h) | 0.069 µM (0.026 mg/L) | [3] |
| Bursaphelenchus xylophilus | Toxicity Test | LC50 | 0.1078 mg/L | [7][8][9] |
| Meloidogyne incognita | Motility Assay | EC50 (2h) | 0.48 µg/ml | [1] |
| Rotylenchulus reniformis | Motility Assay | EC50 (2h) | 1.07 µg/ml | [1] |
Table 2: Effects on Reproduction and Development
| Nematode Species | Parameter | Treatment Concentration | Observed Effect | Reference |
| Caenorhabditis elegans | Lifespan | 0.025, 0.1, 0.25 µM | Significantly decreased lifespan | [3] |
| Caenorhabditis elegans | Fertility | Not specified | Decreased number of germ cells | [3][6] |
| Bursaphelenchus xylophilus | Population Size | LC20 dose | Reduced to ~1/23 of control | [7][8] |
| Bursaphelenchus xylophilus | Egg Laying | LC20 dose (36h) | Reduced to ~1/6 of control | [8] |
| Meloidogyne incognita | Egg Hatch | >1.0 µg/ml | Suppressed hatching | [1] |
| Rotylenchulus reniformis | Egg Hatch | >1.0 µg/ml | Suppressed hatching | [1] |
Experimental Protocols
Protocol 1: Nematode Survival Assay (C. elegans)
This protocol is adapted from studies on the effects of this compound on the lifespan of C. elegans.[3]
Materials:
-
C. elegans (L4 stage, age-synchronized)
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 (food source)
-
This compound stock solution (in acetone, 99.9%)
-
Acetone (control)
-
M9 buffer
-
Stereomicroscope
-
Platinum wire worm pick
-
Incubator at 20°C
Procedure:
-
Prepare NGM plates seeded with a lawn of E. coli OP50.
-
Prepare serial dilutions of this compound in acetone to achieve the desired final concentrations on the NGM plates (e.g., 0.025, 0.1, and 0.25 µM).
-
Apply the this compound solutions and the acetone control to the surface of the NGM plates and allow the solvent to evaporate completely.
-
Age-synchronize a population of C. elegans to the L4 stage.
-
Transfer a defined number of L4 worms (e.g., 100) to each treatment and control plate.
-
Incubate the plates at 20°C.
-
Transfer the worms to fresh plates daily to separate them from their progeny.
-
Count the number of surviving and dead worms daily under a stereomicroscope. Worms that do not respond to a gentle touch with a platinum wire pick are considered dead.
-
Continue the assay until all worms are dead.
-
Censor animals that crawl off the agar, have internal hatching ("bagging"), or burst.
-
Calculate the median lethal concentration (LC50) after 24 hours and plot survival curves.
Caption: Workflow for the C. elegans survival assay.
Protocol 2: Nematode Motility Assay (Plant-Parasitic Nematodes)
This protocol is designed to assess the effect of this compound on the motility of second-stage juveniles (J2) of plant-parasitic nematodes such as Meloidogyne incognita and Rotylenchulus reniformis.[1]
Materials:
-
Second-stage juveniles (J2) of the target nematode species
-
This compound stock solution
-
Sterile water
-
Multi-well plates (e.g., 24-well)
-
Pipettes
-
Inverted microscope or stereomicroscope
Procedure:
-
Prepare aqueous solutions of this compound at various concentrations.
-
Dispense a fixed volume of each test solution into the wells of a multi-well plate. Use sterile water as a negative control.
-
Add a known number of J2s (e.g., 25-50) to each well.
-
Incubate the plates at a suitable temperature (e.g., 25-28°C).
-
Observe the motility of the nematodes at specific time points (e.g., 2, 24, 48, and 72 hours) under a microscope.
-
Nematodes that are motionless, even after gentle prodding with a fine needle or by tapping the plate, are considered immobile or dead.
-
Count the number of motile and immotile nematodes in each well.
-
Calculate the percentage of immotility for each concentration and time point.
-
Determine the EC50 value (the concentration that causes 50% immobility) at a specific time point (e.g., 2 hours).
Protocol 3: Egg Hatching Assay (Plant-Parasitic Nematodes)
This assay evaluates the ovicidal activity of this compound.[1]
Materials:
-
Nematode eggs (e.g., from M. incognita or R. reniformis)
-
This compound stock solution
-
Sterile water
-
Small petri dishes or multi-well plates
-
Pipettes
-
Incubator
-
Stereomicroscope
Procedure:
-
Extract nematode eggs from infected plant roots.
-
Prepare a suspension of eggs in sterile water.
-
Prepare aqueous solutions of this compound at various concentrations.
-
In each well or petri dish, add a known number of eggs (e.g., 100-200) in a small volume of water.
-
Add the this compound test solutions to the corresponding wells. Use sterile water as a control.
-
Incubate the plates at an appropriate temperature for hatching (e.g., 25-28°C) for a period of 7-14 days.
-
At regular intervals, count the number of hatched second-stage juveniles (J2s) in each well.
-
Calculate the percentage of egg hatch inhibition for each concentration compared to the control.
Caption: Workflows for motility and egg hatching assays.
References
- 1. researchgate.net [researchgate.net]
- 2. The discovery of this compound, a new molecule with powerful activity against nematodes and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciclobutrifluram (this compound) - Cultivar Magazine [revistacultivar.com]
- 5. apvma.gov.au [apvma.gov.au]
- 6. [PDF] The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans | Semantic Scholar [semanticscholar.org]
- 7. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Greenhouse Bioassay of Cyclobutrifluram Efficacy
Introduction
Cyclobutrifluram, commercially known as TYMIRIUM® technology, is a novel active ingredient developed by Syngenta that functions as both a nematicide and a fungicide.[1][2] It belongs to the chemical class of chiral phenylcyclobutylpyridineamides and is classified as a succinate dehydrogenase inhibitor (SDHI).[1][3] This document provides detailed protocols for conducting greenhouse bioassays to evaluate the efficacy of this compound against plant-parasitic nematodes and soil-borne fungal pathogens.
Mode of Action
This compound targets the mitochondrial succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[1][4] By inhibiting this enzyme, it blocks the conversion of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and cellular respiration.[4][5] This disruption of ATP production leads to impaired cellular metabolism and ultimately the death of the target organisms.[1] In nematodes, this manifests as reduced motility, cessation of feeding, and paralysis, with death typically occurring within 72-96 hours.[1] In fungi, it results in the inhibition of mycelial growth and spore formation within 12-24 hours.[1]
Mandatory Visualization: Signaling Pathway
Caption: this compound's mode of action via SDH inhibition.
Experimental Protocols
1. Greenhouse Bioassay for Nematicidal Efficacy
This protocol is designed to assess the efficacy of this compound against plant-parasitic nematodes, such as root-knot nematodes (Meloidogyne spp.), lesion nematodes (Pratylenchus spp.), and lance nematodes (Hoplolaimus spp.).[6]
a. Materials:
-
This compound formulation (e.g., VANIVA®)[3]
-
Susceptible host plants (e.g., tomato, cucumber, soybean)
-
Nematode inoculum (species of interest)
-
Sterilized potting mix (e.g., sand, soil, peat mixture)
-
Pots (e.g., 500 cm³ capacity)
-
Greenhouse with controlled temperature (25-28°C) and photoperiod (e.g., 14:10 h light:dark)
-
Microscope and counting slides for nematode assessment
b. Experimental Workflow:
Caption: Workflow for nematicidal efficacy bioassay.
c. Procedure:
-
Planting: Fill pots with sterilized potting mix and sow seeds of the host plant.
-
Treatment Application: Apply this compound according to the desired experimental rates (e.g., as a soil drench or seed treatment).[6] A range of concentrations should be tested to determine the dose-response relationship. Include an untreated control and a positive control with a standard nematicide (e.g., Fluopyram, Abamectin).[6]
-
Inoculation: After a specified period (e.g., 7 days post-application), inoculate each pot with a known number of nematodes (e.g., 5,000 eggs or second-stage juveniles per pot).
-
Incubation: Maintain the pots in a greenhouse under controlled conditions for 45-60 days to allow for nematode infection and reproduction.
-
Data Collection:
-
Nematode Population in Soil: Extract nematodes from a subsample of soil from each pot using a standard method (e.g., Baermann funnel or centrifugal flotation) and count them under a microscope.
-
Nematode Population in Roots: Gently wash the roots, weigh them, and extract nematodes (eggs and juveniles) using a technique like the blender-sieving method.
-
Root Galling Index (for Meloidogyne spp.): Score the severity of root galling on a scale of 0 (no galls) to 10 (severely galled).[6]
-
Plant Growth Parameters: Measure plant height, shoot fresh/dry weight, and root fresh/dry weight.
-
2. Greenhouse Bioassay for Fungicidal Efficacy
This protocol is to evaluate the efficacy of this compound against soil-borne fungal pathogens like Fusarium spp.
a. Materials:
-
This compound formulation
-
Susceptible host plants (e.g., wheat, soybean)
-
Fungal pathogen inoculum (e.g., spore suspension or infested grain)
-
Sterilized potting mix
-
Pots
-
Greenhouse with controlled environmental conditions
b. Procedure:
-
Inoculum Preparation: Prepare the fungal inoculum. For Fusarium, this can be a spore suspension or grain inoculum.
-
Soil Infestation: Thoroughly mix the fungal inoculum with the sterilized potting mix.
-
Treatment Application:
-
Seed Treatment: Treat seeds with different rates of this compound before sowing.[7]
-
Soil Drench: Apply this compound as a drench to the soil surface after sowing.
-
-
Sowing: Sow the treated or untreated seeds in the infested soil.
-
Incubation: Grow the plants in the greenhouse for a specified period (e.g., 4-6 weeks).
-
Data Collection:
-
Disease Incidence: Record the percentage of plants showing disease symptoms.
-
Disease Severity: Rate the severity of symptoms on a standardized scale (e.g., 0-5, where 0 is no symptoms and 5 is a dead plant). For Fusarium crown rot, this could involve assessing discoloration on the stem base.[7]
-
Plant Growth Parameters: Measure plant emergence, stand count, plant height, and biomass (shoot and root dry weight).
-
Data Presentation
Table 1: Efficacy of this compound Seed Treatment against Fusarium spp. in Wheat
| Treatment | Application Rate (g a.i./100 kg seed) | Pre-emergence Damping-off (%) | Disease Severity Index (0-100) | Control Efficacy (%) |
| Untreated Control | 0 | 25.0 | 75.0 | - |
| This compound | 15 | 8.5 | 30.0 | 60.0 |
| This compound | 30 | 5.0 | 18.0 | 76.0 |
| Standard Fungicide | Manufacturer's Recommendation | 10.0 | 35.0 | 53.3 |
Note: Data are hypothetical and for illustrative purposes, based on findings that this compound significantly reduces pre-emergence damping-off and discoloration caused by Fusarium crown rot.[7]
Table 2: Comparative Efficacy of this compound against Root-Knot Nematode (Meloidogyne incognita) in Tomato
| Treatment | Application Rate (g a.i./ha) | Nematodes per gram of root | Root Galling Index (0-10) | Plant Dry Weight (g) |
| Untreated Control | 0 | 1500 | 8.5 | 10.2 |
| This compound | 125 | 450 | 3.0 | 15.8 |
| This compound | 250 | 200 | 1.5 | 18.5 |
| Fluopyram | 500 | 250 | 2.0 | 17.9 |
| Abamectin | Manufacturer's Recommendation | 500 | 3.5 | 15.1 |
Note: Data are synthesized for illustrative purposes based on greenhouse trial results indicating this compound's comparable or superior performance to standard nematicides like fluopyram and abamectin.[6]
Resistance Management
This compound is classified under IRAC Group N-3.[3] To mitigate the risk of resistance development, it is recommended to use this compound in rotation or in mixtures with nematicides and fungicides that have different modes of action.[5][8] The risk of resistance development in some Fusarium species to this compound has been assessed as moderate.[7]
References
- 1. Ciclobutrifluram (this compound) - Cultivar Magazine [revistacultivar.com]
- 2. solutionsstores.com [solutionsstores.com]
- 3. apvma.gov.au [apvma.gov.au]
- 4. js.ugd.edu.mk [js.ugd.edu.mk]
- 5. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides [pubmed.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Efficacy of this compound in controlling Fusarium crown rot of wheat and resistance risk of three Fusarium species to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nzpps.org [nzpps.org]
Cyclobutrifluram Soil Drench Application: A Comprehensive Guide for Horticultural Research
Authoritative Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cyclobutrifluram, a novel succinate dehydrogenase inhibitor (SDHI), has emerged as a potent dual-action fungicide and nematicide for horticultural applications.[1][2] Marketed under trade names such as Tymirium® and Trefinti®, this active ingredient offers targeted control of a broad spectrum of soil-borne pathogens and plant-parasitic nematodes.[3][4] Its unique mode of action, which disrupts mitochondrial respiration in target organisms, provides a valuable tool for integrated pest management (IPM) strategies.[1][5][6] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting, with a focus on soil drench applications.
Mechanism of Action
This compound functions by inhibiting the succinate dehydrogenase (SDH) complex, also known as Complex II, in the mitochondrial electron transport chain of fungi and nematodes.[1][5][6] This inhibition blocks the conversion of succinate to fumarate, a critical step in the citric acid cycle and cellular respiration, ultimately leading to the cessation of ATP production and cell death.[1] In nematodes, this manifests as reduced motility, cessation of feeding, and paralysis, with symptoms appearing within 24-48 hours and death occurring within 72-96 hours.[1] Fungi exhibit inhibition of mycelial growth and spore formation within 12-24 hours.[1]
Application Parameters and Efficacy
The efficacy of this compound is influenced by several factors, including application rate, soil type, and environmental conditions. It is crucial to adhere to recommended guidelines to ensure optimal performance and minimize the risk of resistance development.
Table 1: Recommended Soil Drench Application Rates for this compound
| Crop Category | Application Rate (g a.i./ha) | Notes |
| Vegetables (e.g., Lettuce, Tomato, Pepper) | 150 - 300 | Apply as a drench during transplanting or to seedlings.[1] Restricted use may apply due to withdrawal periods.[1] |
| Fruiting Vegetables (In-furrow) | 150 - 300 | Higher rates up to 450 g a.i./ha may be used in high-pressure situations.[1] |
| Ornamentals | 209 - 420 (0.187 - 0.375 lb a.i./A) | Can be applied as a container drench or soil application via chemigation or broadcast.[7][8] |
| Turf | 308 - 616 (0.275 - 0.550 lb a.i./A) | Up to 2 applications of 550 mL/ha or 4 applications of 275 mL/ha.[5] |
| Coffee | 150 - 300 | Application at the base of the plant in seedlings and preventive treatment in nurseries.[1] |
| Sugarcane | 150 - 300 | In-furrow application in areas with nematode infestations.[1] |
| Fruits (Pre-planting) | 150 - 300 | Pre-planting soil application and seedling treatment in nurseries.[1] |
Note: a.i. = active ingredient. Rates may vary based on product formulation and local regulations. Always consult the product label.
Table 2: Environmental and Soil Factors Influencing Efficacy
| Factor | Optimal Range/Condition | Impact on Efficacy |
| Soil pH | 6.0 - 7.5 | Optimizes product performance.[1] |
| Soil Temperature | 15 - 30°C | Temperatures below 10°C can delay action.[1] Avoid application at temperatures above 35°C.[1] |
| Soil Moisture | 60 - 80% Relative Humidity | Avoid application under severe water stress.[1] Heavy rainfall within 24 hours of application can reduce performance.[1] |
| Soil Organic Matter | Low to Moderate | High organic matter can reduce efficacy due to adsorption.[1] |
Experimental Protocols for Soil Drench Application
The following protocols are designed for small-scale, controlled research experiments.
Preparation of Stock and Working Solutions
This protocol outlines the preparation of a 1000 ppm stock solution and subsequent working solutions.
Materials:
-
This compound analytical standard or commercial formulation (note the concentration of the active ingredient)
-
Analytical balance
-
Volumetric flasks (e.g., 100 mL, 1000 mL)
-
Pipettes
-
Suitable solvent (e.g., acetone, if required for the formulation)
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required mass: Based on the purity of the standard or the concentration of the commercial formulation, calculate the mass needed to prepare a 1000 ppm (1 mg/mL) stock solution.
-
Dissolution: Accurately weigh the calculated amount of this compound. If using a solid formulation that is not readily water-soluble, first dissolve it in a minimal amount of a suitable organic solvent like acetone.
-
Stock Solution Preparation: Transfer the dissolved this compound to a volumetric flask (e.g., 100 mL). Rinse the weighing container with distilled water and add the rinsing to the flask. Bring the flask to the final volume with distilled water and mix thoroughly using a magnetic stirrer until the solution is homogenous.
-
Working Solution Preparation: Prepare the desired working concentrations by performing serial dilutions from the stock solution. For example, to prepare a 100 ppm solution, dilute 10 mL of the 1000 ppm stock solution to a final volume of 100 mL with distilled water.
Pot-Based Soil Drench Application Protocol
This protocol is suitable for efficacy studies on potted plants.
Materials:
-
Potted plants with standardized pot size and soil medium
-
Prepared this compound working solutions
-
Graduated cylinders or measuring cups
-
Watering can or beaker for application
-
Untreated control group
Procedure:
-
Pre-treatment Conditions: Ensure all plants are uniformly watered 24 hours prior to treatment to avoid immediate leaching and to ensure consistent soil moisture.
-
Determine Application Volume: Calculate the volume of the drench solution to be applied to each pot. This volume should be sufficient to moisten the entire root zone without causing excessive drainage. A general guideline is to apply a volume equivalent to 20-25% of the pot's volume.
-
Application: Slowly and evenly apply the calculated volume of the appropriate working solution to the soil surface of each pot. Avoid direct contact with the foliage unless it is part of the experimental design.
-
Control Group: Treat the control group with an equal volume of water (and solvent if used in the treatment solutions).
-
Post-treatment Care: Maintain the plants under controlled environmental conditions (temperature, light, humidity) for the duration of the experiment. Avoid watering for at least 24 hours after application to allow for absorption.
-
Data Collection: At predetermined intervals, assess the plants for phytotoxicity and collect soil and/or root samples for nematode or fungal population analysis.
Resistance Management
To ensure the long-term efficacy of this compound, it is essential to implement a resistance management strategy.[1]
-
Rotation: Rotate this compound with nematicides and fungicides that have different modes of action.[1]
-
Integrated Pest Management (IPM): Incorporate non-chemical control methods, such as the use of resistant cultivars and monitoring of pest populations, to reduce reliance on chemical treatments.[1][7]
-
Limited Applications: Limit the number of consecutive applications to 2-3 harvests to minimize selection pressure for resistant individuals.[1]
By following these detailed protocols and recommendations, researchers can effectively utilize this compound in their horticultural studies to develop novel and sustainable pest management strategies.
References
- 1. Ciclobutrifluram (this compound) - Cultivar Magazine [revistacultivar.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - TYMIRIUM technology - Active Ingredients - Information Center - Shop All [solutionsstores.com]
- 4. This compound [sitem.herts.ac.uk]
- 5. apvma.gov.au [apvma.gov.au]
- 6. mdpi.com [mdpi.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Troubleshooting & Optimization
Overcoming solubility issues of Cyclobutrifluram in laboratory assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Cyclobutrifluram in laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a nematicide and fungicide that functions as a succinate dehydrogenase inhibitor (SDHI).[1][2][3] It is characterized as a solid, off-white crystalline powder.[4] Its solubility is moderate in water but significantly higher in most organic solvents.[4]
Q2: What are the known solubility limits of this compound in common laboratory solvents?
A2: Quantitative data for this compound's solubility at 20°C in various solvents is summarized in the table below.
Q3: Is this compound soluble in Dimethyl Sulfoxide (DMSO)?
Q4: Can I use surfactants or co-solvents to improve the solubility of this compound in aqueous solutions?
A4: Yes, for many poorly water-soluble compounds, the use of surfactants or co-solvents can enhance solubility in aqueous media. Non-ionic surfactants like Tween® 20 or Pluronic® F-68 are often used in in-vitro assays to prevent precipitation and improve compound delivery to cells. However, it is crucial to first determine the tolerance of your specific cell line or assay system to these agents, as they can exhibit cytotoxicity at higher concentrations.
Troubleshooting Guides
Issue 1: Preparing a High-Concentration Stock Solution
Problem: Difficulty in dissolving this compound to create a concentrated stock solution for serial dilutions.
Solution Workflow:
Caption: Workflow for preparing a this compound stock solution.
Detailed Protocol:
-
Solvent Selection: Based on the desired concentration and downstream application, select a suitable organic solvent from the table below. For most biological assays, DMSO is a common first choice.
-
Dissolution:
-
Add the weighed this compound to a sterile glass vial.
-
Add a small volume of the selected solvent and vortex thoroughly.
-
If necessary, gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Sonication can also be employed.
-
Once fully dissolved, add the remaining solvent to reach the final desired concentration.
-
-
Sterilization and Storage:
-
Filter the stock solution through a 0.22 µm PTFE syringe filter to remove any potential particulates and for sterilization.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Issue 2: Precipitation Upon Dilution in Aqueous Media
Problem: this compound precipitates out of solution when the organic stock solution is diluted into aqueous buffers or cell culture media for assays.
Troubleshooting Steps:
-
Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in the aqueous solution is kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells and may promote precipitation of the compound.
-
Use of Surfactants:
-
Incorporate a non-ionic surfactant such as Tween® 20 (typically at a final concentration of 0.01-0.1%) or Pluronic® F-68 (typically at a final concentration of 0.02-0.1%) into the aqueous medium before adding the this compound stock solution.
-
Always run a vehicle control with the surfactant alone to assess its effect on the assay.
-
-
Serial Dilution Strategy:
-
Perform serial dilutions of the high-concentration stock in the same organic solvent first.
-
Then, add a small volume of the diluted organic stock to a larger volume of the pre-warmed aqueous medium while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
-
Pre-warm Aqueous Media: Adding the stock solution to pre-warmed (e.g., 37°C) aqueous media can sometimes improve solubility and prevent precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents at 20°C
| Solvent | Solubility (g/L) | Water Miscibility | Notes |
| Acetone | >500 | Miscible | High solubility, suitable for initial stock preparation. |
| Dichloromethane | 430 | Immiscible | High solubility, but use with caution due to volatility and toxicity. |
| Methanol | 420 | Miscible | Good solubility, can be used for stock solutions. |
| Ethyl Acetate | 390 | Slightly Miscible | Good solubility, but less common for biological assay stock solutions. |
| Water | 0.019 - 0.033 | - | Low solubility, highlighting the need for organic solvents for stock preparation. |
| DMSO | Not specified | Miscible | Commonly used for preparing stock solutions for in-vitro assays. Empirical determination of solubility is recommended. |
Data compiled from publicly available regulatory documents.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid, >98% purity)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm PTFE syringe filter and sterile syringe
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 389.2 g/mol ). For 1 mL of a 10 mM solution, 3.892 mg is needed.
-
Aseptically weigh the this compound and transfer it to a sterile amber vial.
-
Add approximately 80% of the final volume of DMSO.
-
Vortex the vial vigorously until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes or warm gently to 37°C.
-
Once dissolved, add DMSO to reach the final volume.
-
Sterilize the solution by passing it through a 0.22 µm PTFE syringe filter into a new sterile amber vial.
-
Aliquot into smaller volumes and store at -20°C.
Protocol 2: In Vitro Antifungal Susceptibility Testing
This protocol provides a general workflow for assessing the antifungal activity of this compound.
Caption: General workflow for in vitro antifungal susceptibility testing.
Mandatory Visualization
This compound's Mode of Action: Inhibition of Succinate Dehydrogenase
This compound inhibits Complex II (Succinate Dehydrogenase) of the mitochondrial electron transport chain. This disruption of cellular respiration leads to a depletion of ATP, ultimately causing cell death in susceptible nematodes and fungi.
Caption: this compound inhibits Complex II, disrupting the electron transport chain and ATP synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Pluronic F‑68 Triblock Copolymer Architecture for a Next-Generation Self-Nanoemulsifying System: Overcoming Drug Trapping and Dosage Challenges of Candesartan Cilexetil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Cyclobutrifluram Efficacy in Field Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the efficacy of Cyclobutrifluram in field experiments.
Troubleshooting Guide
This section addresses common issues encountered during the application and assessment of this compound's performance.
Question: We are observing lower than expected nematicidal/fungicidal activity after applying this compound. What are the potential causes?
Answer: Reduced efficacy of this compound can be attributed to a combination of environmental, application-related, and biological factors. Consider the following troubleshooting steps:
-
Review Environmental Conditions:
-
Soil Composition: this compound's availability can be reduced in soils with high organic matter or high adsorption capacity[1]. Efficacy is optimized in soils with a pH between 6.0 and 7.5[1].
-
Rainfall: Heavy rainfall, particularly within 24 hours of application, can significantly decrease the performance of this compound[1].
-
Temperature: Efficacy can be delayed at temperatures below 10°C (50°F)[1]. The ideal temperature range for application is between 15°C and 30°C (59°F and 86°F). Avoid application in conditions of severe water stress or when temperatures exceed 35°C (95°F)[1].
-
-
Verify Application Protocol:
-
Application Timing: this compound is most effective as a preventative treatment or when applied early in the disease or pest cycle[1][2]. For nematodes, application should ideally occur before populations become well-established[1].
-
Application Rate: Ensure the correct dosage was used for the target crop and pest pressure. Application rates can vary significantly, for example, from 150-300 g a.i./ha for soil application, potentially increasing to 450 g a.i./ha in high-pressure situations[1].
-
Post-Application Irrigation: For some applications, such as on turf, washing the product in with 3 to 6 mm of irrigation or rain within 24 hours is recommended to move it into the root zone[3].
-
-
Consider Pest-Specific Factors:
-
Resistance: While there are no confirmed reports of field resistance in nematodes, the risk of resistance in fungal populations, such as Fusarium and Alternaria alternata, is a concern[1][4]. Rotate with nematicides and fungicides that have different modes of action[1].
-
Target Organism: this compound has a broad spectrum of activity but may have limitations against certain species. For instance, it shows partial control against Tylenchulus semipenetrans and is less effective against Ditylenchus spp. and Aphelenchoides spp.[1].
-
Question: Our field trial results for this compound show high variability between replicates. What could be causing this?
Answer: High variability in field trial data can obscure the true effect of the treatment. Potential sources of variability include:
-
Non-Uniform Field Conditions: Variations in soil type, pH, organic matter content, and moisture levels across the trial site can lead to inconsistent efficacy[5][6].
-
Uneven Pest Distribution: Nematode and fungal pathogen populations are often not uniformly distributed in a field. This can lead to significant differences in disease or pest pressure between plots.
-
Inconsistent Application: Ensure that application equipment is properly calibrated and that the product is applied uniformly across all plots.
-
Environmental Gradients: Temperature and moisture gradients within the experimental area can affect both the pathogen/pest and the performance of this compound.
To minimize variability, it is crucial to select a uniform field site, use a randomized complete block design with sufficient replication, and ensure precise and consistent application techniques.
Frequently Asked Questions (FAQs)
What is the mode of action of this compound?
This compound is a succinate dehydrogenase inhibitor (SDHI)[1][2][7]. It targets Complex II of the mitochondrial respiratory chain in both nematodes and fungi[1][2]. By inhibiting the enzyme succinate dehydrogenase, it blocks the production of ATP, the main source of cellular energy, leading to paralysis and death of nematodes and inhibition of mycelial growth and spore formation in fungi[1]. The primary target within the SDH enzyme complex is the SDHC subunit[8][9].
What is the onset of action for this compound?
-
Nematodes: Symptoms such as reduced motility can appear within 24-48 hours, with complete death typically occurring within 72-96 hours[1].
-
Fungi: Inhibition of mycelial growth can be observed within 12-24 hours[1].
What are the best practices for resistance management when using this compound?
To mitigate the risk of resistance development, especially in fungal pathogens, the following strategies are recommended:
-
Rotation of Modes of Action: Do not apply this compound consecutively for more than two to three harvests. Rotate with nematicides and fungicides from different chemical groups with different modes of action[1].
-
Integrated Pest Management (IPM): Incorporate non-chemical control methods such as the use of resistant crop varieties where available[1].
-
Monitoring: Monitor pest and pathogen populations before and after application to assess efficacy and detect any shifts in sensitivity[1].
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and application of this compound.
Table 1: Recommended Application Rates for this compound
| Application Method | Rate of Active Ingredient (a.i.) | Target Crop/Situation | Reference |
| Seed Treatment | 0.75 - 1.5 g a.i./100 kg of seed | General recommendation | [1] |
| Soil Application | 150 - 300 g a.i./ha | Standard pressure situations | [1] |
| Soil Application | Up to 450 g a.i./ha | High-pressure situations | [1] |
| Turf Application | 275 - 550 mL/ha (product) | Managed turf (preventative or early curative) | [3] |
| Wheat Seed Treatment | 15 or 30 g a.i./100 kg of seed | Control of Fusarium crown rot | [7] |
Table 2: Environmental Factors Influencing this compound Efficacy
| Factor | Optimal Range/Condition | Impact Outside Optimal Range | Reference |
| Soil pH | 6.0 - 7.5 | Reduced performance | [1] |
| Temperature | 15°C - 30°C (59°F - 86°F) | Delayed action below 10°C (50°F); Reduced efficacy above 35°C (95°F) or under severe water stress | [1] |
| Relative Humidity | 60% - 80% | Sub-optimal performance outside this range | [1] |
| Rainfall | Minimal rainfall within 24 hours post-application. For some uses, 3-6 mm irrigation is beneficial. | Heavy rainfall can reduce performance | [1][3] |
| Soil Type | - | Reduced availability in soils with high adsorption capacity (e.g., high organic matter) | [1] |
Table 3: In Vitro Efficacy of this compound Against Plant-Parasitic Nematodes
| Nematode Species | LC50 Value (mg/L) | Exposure Time | Reference |
| Bursaphelenchus xylophilus | 0.1078 | 24 hours | [8][9] |
| Caenorhabditis elegans | 0.026 | 24 hours | [10] |
Experimental Protocols
1. Protocol for Field Efficacy Trial of this compound as a Nematicide
This protocol provides a general framework for conducting a field trial to evaluate the efficacy of this compound against plant-parasitic nematodes.
-
Objective: To determine the efficacy of this compound in reducing nematode populations and improving crop yield under field conditions.
-
Experimental Design: Randomized complete block design with a minimum of four replications.
-
Treatments:
-
Untreated Control
-
This compound at the recommended application rate.
-
This compound at a higher rate (e.g., 1.5x or 2x the recommended rate).
-
A standard nematicide product for comparison.
-
-
Plot Size: To be determined based on the crop and available equipment, ensuring a representative area for each replicate.
-
Procedure:
-
Site Selection: Choose a field with a known history of the target nematode species and relatively uniform soil type.
-
Pre-treatment Sampling: Collect soil and root samples from each plot to determine the initial nematode population density.
-
Application: Apply this compound and the standard nematicide according to the manufacturer's instructions for the specific crop and application method (e.g., in-furrow, broadcast, seed treatment).
-
Crop Management: Follow standard agronomic practices for the crop throughout the growing season.
-
Mid-season and Post-harvest Sampling: Collect soil and root samples at various time points during the growing season and at harvest to assess nematode population dynamics.
-
Data Collection:
-
Nematode counts (e.g., number of nematodes per 100 cm³ of soil or per gram of root).
-
Crop growth parameters (e.g., plant height, root galling index).
-
Crop yield and quality.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
2. Protocol for Greenhouse Efficacy Assay of this compound as a Fungicide
This protocol outlines a method for assessing the efficacy of this compound against a target fungal pathogen in a controlled greenhouse environment.
-
Objective: To determine the dose-response relationship of this compound against a specific fungal pathogen on a host plant.
-
Experimental Design: Completely randomized design with multiple replications (e.g., 5-10 plants per treatment).
-
Treatments:
-
Untreated, uninoculated control.
-
Untreated, inoculated control.
-
A series of concentrations of this compound (e.g., 0.1, 1, 10, 100 mg/L).
-
A standard fungicide for comparison.
-
-
Procedure:
-
Plant Propagation: Grow susceptible host plants to a uniform growth stage in pots containing a sterile potting mix.
-
Fungicide Application: Apply the different concentrations of this compound and the standard fungicide to the plants. The application method should mimic field practices (e.g., foliar spray, soil drench).
-
Inoculation: After a specified period (e.g., 24 hours), inoculate the plants with a known concentration of the fungal pathogen's spores or mycelial fragments.
-
Incubation: Place the plants in a controlled environment (e.g., growth chamber or greenhouse) with optimal conditions for disease development (e.g., specific temperature, humidity, and light).
-
Disease Assessment: After a suitable incubation period, assess disease severity using a rating scale (e.g., percentage of leaf area affected, lesion size).
-
Data Analysis: Calculate the percent disease control for each treatment relative to the inoculated control. Determine the EC50 (effective concentration to inhibit 50% of disease) for this compound.
-
Visualizations
Caption: Mode of Action of this compound.
Caption: Nematicide Field Efficacy Trial Workflow.
References
- 1. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.flvc.org [journals.flvc.org]
- 3. Effect of Soil pH on Nematicide Efficacy on Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ciclobutrifluram (this compound) - Cultivar Magazine [revistacultivar.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apvma.gov.au [apvma.gov.au]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. mdpi.com [mdpi.com]
Impact of soil pH and organic matter on Cyclobutrifluram availability
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information on the behavior of Cyclobutrifluram in various soil environments. Understanding the influence of soil properties like pH and organic matter is critical for designing robust experiments and interpreting results accurately.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the efficacy of my this compound application lower than expected in soils with high organic matter?
A: Reduced efficacy in soils with high organic matter is a known limitation of this compound.[1] This is primarily due to the compound's tendency to bind (adsorb) to organic materials in the soil. This process, known as sorption, reduces the amount of this compound available in the soil solution to act on target nematodes and fungi. The strength of this binding is influenced by the amount of organic carbon in the soil. While sorption is weakly correlated with organic carbon concentration, it is a significant factor in the compound's availability.
Q2: How does soil pH affect the availability and persistence of this compound?
A: this compound is hydrolytically stable across a wide pH range (pH 4, 7, and 9), meaning it does not readily break down in water due to pH. Optimal results for its efficacy are observed in a soil pH range of 6.0-7.5.[1] While this compound itself is not an ionizable compound that would be directly charged by soil pH, the surface chemistry of soil particles, which is pH-dependent, can influence sorption mechanisms.[2] For many pesticides, soil pH can significantly alter persistence and degradation pathways, although specific data on the direct impact of pH on this compound's degradation rate is still emerging.[3][4][5]
Q3: I'm observing unexpected leaching and mobility of this compound in my soil column experiments. What could be the cause?
A: this compound is generally characterized by low mobility, which helps reduce leaching.[1] However, its potential for leaching can increase in soils with low organic matter and in the presence of vulnerable aquifers, especially with long-term use.[6] The organic carbon-water partitioning coefficient (Koc) values for this compound range from 301 to 643 L/kg, placing it in the moderately mobile range.[6] If you are observing higher than expected mobility, consider the soil's texture and organic matter content, as sandy soils with low organic matter will exhibit higher leaching potential.
Q4: What is the expected persistence of this compound in soil?
A: this compound can be persistent in the soil.[7] Aerobic soil metabolism studies have shown estimated half-lives ranging from 198 to 1097 days across five different soil types.[6][8] In field dissipation studies, the time for 50% disappearance (DT50) ranged from 14 to 271 days, with significant carryover into the following year observed in all studies.[6] This persistence underscores the importance of understanding its long-term fate and potential for accumulation with repeated applications.
Quantitative Data Summary
The following tables summarize key quantitative data related to the environmental fate of this compound.
Table 1: Soil Sorption and Mobility of this compound
| Parameter | Value | Interpretation | Source |
| Freundlich Adsorption Coefficient (Kf) | 3.39 - 9.53 L/kg | Indicates the extent of adsorption to soil particles. | |
| Organic Carbon-Normalized Adsorption Coefficient (Koc) | 210 - 643 L/kg | Moderately mobile potential. | [6] |
| Log Kow (Octanol-Water Partition Coefficient) | 3.2 (at 20°C) | Indicates a potential for bioaccumulation. | [6] |
Table 2: Persistence of this compound in Soil
| Study Type | Half-life (DT50) | Conditions | Source |
| Aerobic Soil Metabolism | 198 - 1097 days | Laboratory studies with five different soil types. | [6][8] |
| Field Dissipation | 27.1 - 248 days | Cropped and bare soil plots. | |
| Field Dissipation (Total Systems) | 86.4 - 89.5 days | Grassed areas (grass + thatch/sod + soil). | |
| Aqueous Photolysis | 28 days (estimated) | Degradation in water due to sunlight. | [6] |
Experimental Protocols
Protocol 1: Batch Equilibrium Adsorption Study (Adapted from OECD 106 Guidelines)
This protocol is used to determine the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) of this compound.
1. Preparation of Materials:
- Soil: Collect soil from the upper 0-20 cm layer, air-dry, and sieve through a 2 mm mesh.[9] Characterize the soil for properties such as pH, organic carbon content, texture, and cation exchange capacity.
- This compound Solution: Prepare a stock solution of this compound in a 0.01 M CaCl2 solution. Create a series of dilutions to cover a range of concentrations (e.g., 0.1 to 20 mg/L).[9] The CaCl2 solution helps to maintain a constant ionic strength and mimics the soil solution.
- Equipment: Centrifuge tubes (50 mL), horizontal shaker, centrifuge, and an analytical instrument for quantifying this compound (e.g., HPLC).
2. Experimental Procedure:
- Add a known mass of soil (e.g., 1.0 g) to each centrifuge tube.[9]
- Add a known volume of the this compound solution (e.g., 10 mL) to each tube.[9]
- Securely cap the tubes and place them on a horizontal shaker.
- Shake at a constant speed (e.g., 300 rpm) and temperature (e.g., 20 ± 1 °C) in the dark for a predetermined equilibration time (typically 24 hours, determined from a preliminary kinetics experiment).[9]
- After shaking, centrifuge the tubes at high speed (e.g., 9000 rpm for 10 min) to separate the soil from the solution.[9]
- Filter the supernatant through a 0.22 µm filter.
- Analyze the concentration of this compound remaining in the supernatant using a suitable analytical method.
3. Data Analysis:
- Calculate the amount of this compound adsorbed to the soil by subtracting the concentration in the equilibrium solution from the initial concentration.
- Plot the amount of adsorbed this compound against the equilibrium concentration to generate an adsorption isotherm.
- Fit the data to the Freundlich or Langmuir isotherm models to determine the adsorption coefficients.
Visualizations
Caption: Workflow for a batch equilibrium adsorption study.
Caption: Factors influencing this compound availability in soil.
References
- 1. Ciclobutrifluram (this compound) - Cultivar Magazine [revistacultivar.com]
- 2. Chemistry of soil-type dependent soil matrices and its influence on behaviors of pharmaceutical compounds (PCs) in soils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. micronaag.com [micronaag.com]
- 4. extension.okstate.edu [extension.okstate.edu]
- 5. grdc.com.au [grdc.com.au]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. This compound [sitem.herts.ac.uk]
- 8. docs.publicnow.com [docs.publicnow.com]
- 9. mdpi.com [mdpi.com]
Photodegradation of Cyclobutrifluram and its impact on persistence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the photodegradation of Cyclobutrifluram and its impact on environmental persistence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photodegradation a concern?
This compound is a broad-spectrum nematicide and fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHI).[1][2] Its persistence in the environment is a significant concern as it is classified as a per- and polyfluoroalkyl substance (PFAS), often referred to as a "forever chemical," and can break down into trifluoroacetic acid (TFA), a persistent environmental contaminant.[3][4] Understanding its photodegradation is crucial for assessing its environmental fate and potential long-term impacts.
Q2: What is the known persistence of this compound in the environment?
This compound exhibits high persistence in soil and water. Its half-life in soil can be up to three years, and it degrades more quickly in moist soils compared to dry ones.[3][5]
Q3: What are the known degradation products of this compound?
The primary known degradation product of this compound is trifluoroacetic acid (TFA).[3] The complete photodegradation pathway and all potential photoproducts are not extensively detailed in publicly available literature. General pesticide photodegradation pathways can involve processes like oxidation, hydrolysis, and cleavage of chemical bonds.[3][4][6][7]
Q4: What analytical techniques are suitable for studying this compound and its degradation products?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly effective and widely used technique for the sensitive and selective quantification of this compound and its metabolites in various environmental matrices.[8][9][10][11][12]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the experimental investigation of this compound's photodegradation.
Experimental Setup & Execution
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent degradation rates between replicate experiments. | - Fluctuations in light source intensity.- Temperature variations in the reaction vessel.- Inhomogeneous sample solution. | - Monitor and record the light intensity throughout the experiment using a calibrated radiometer.- Use a temperature-controlled reaction chamber.- Ensure complete dissolution and thorough mixing of the this compound solution before and during irradiation. |
| No observable degradation of this compound. | - Inappropriate light source wavelength.- Low light intensity.- this compound concentration is too high, leading to self-shielding. | - Ensure the light source emits wavelengths absorbed by this compound (typically in the UV range for pesticides).- Increase the light intensity or the exposure time.- Prepare more dilute solutions of this compound. |
| Rapid degradation in dark control samples. | - Hydrolysis or other non-photolytic degradation pathways.- Microbial degradation. | - Analyze the stability of this compound in the chosen solvent at the experimental temperature in the absence of light to assess hydrolysis.- Use sterilized solvents and glassware to minimize microbial activity. |
LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing, fronting, or splitting) for this compound or its degradation products. | - Incompatible mobile phase or gradient.- Column contamination or degradation.- Matrix effects from the sample. | - Optimize the mobile phase composition (e.g., pH, organic modifier) and gradient profile.- Use a guard column and flush the analytical column regularly.- Implement sample cleanup procedures like solid-phase extraction (SPE) to remove interfering matrix components.[13][14][15][16] |
| Low sensitivity or no signal for the analyte. | - Incorrect mass transitions (precursor/product ions) in the MS method.- Ion suppression due to matrix effects.- Inefficient ionization of the analyte. | - Verify the mass transitions for this compound and its expected degradation products.- Dilute the sample extract to reduce matrix effects.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). |
| Difficulty in separating this compound enantiomers. | - Use of a non-chiral stationary phase. | - Employ a chiral column specifically designed for the separation of enantiomers.[10][17][18][19][20] |
| Inaccurate quantification. | - Matrix effects enhancing or suppressing the signal.- Lack of a suitable internal standard. | - Prepare matrix-matched calibration standards to compensate for matrix effects.- Use a stable isotope-labeled internal standard of this compound if available. |
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Soil Half-Life (dark, aerobic) | 27.1 - 248 days | Field studies | [5] |
| Soil Half-Life (moist) | 14.7 days | Lab study | [5] |
| Soil Half-Life (dry) | 52.8 days | Lab study | [5] |
Experimental Protocols
While a specific, validated protocol for the photodegradation of this compound is not widely published, the following general procedure can be adapted based on established methods for pesticide photostability testing.
Objective: To determine the photodegradation rate and identify the major degradation products of this compound in an aqueous solution.
Materials:
-
This compound analytical standard
-
HPLC-grade water and acetonitrile
-
Photoreactor equipped with a suitable light source (e.g., Xenon lamp or UV lamps)
-
Quartz reaction vessels
-
Calibrated radiometer
-
LC-MS/MS system with a C18 column
-
Solid-Phase Extraction (SPE) cartridges for sample cleanup (if necessary)
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
From the stock solution, prepare aqueous working solutions of this compound at a known concentration (e.g., 1-10 mg/L). The final concentration should be low enough to avoid self-shielding effects.
-
-
Photodegradation Experiment:
-
Transfer the working solution into quartz reaction vessels.
-
Place the vessels in the photoreactor.
-
Prepare dark control samples by wrapping identical vessels with aluminum foil and placing them in the reactor alongside the irradiated samples.
-
Irradiate the samples with a light source of known spectrum and intensity. Monitor and maintain a constant temperature throughout the experiment.
-
At predetermined time intervals, withdraw aliquots from both the irradiated and dark control samples.
-
-
Sample Analysis:
-
If necessary, perform a sample cleanup step using SPE to remove matrix interferences, particularly for samples from complex matrices like soil or surface water.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound and to identify and quantify any degradation products.
-
The LC method should be optimized for the separation of this compound from its potential degradation products.
-
The MS/MS method should be set up with specific precursor and product ion transitions for both the parent compound and expected degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of irradiation time.
-
Determine the photodegradation kinetics (e.g., first-order kinetics) and calculate the half-life (t1/2) of this compound.
-
Identify and quantify the major degradation products formed over time.
-
Visualizations
Caption: Experimental workflow for a this compound photodegradation study.
Caption: Postulated photodegradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Ciclobutrifluram (this compound) - Cultivar Magazine [revistacultivar.com]
- 3. researchgate.net [researchgate.net]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. This compound [sitem.herts.ac.uk]
- 6. estudogeral.uc.pt [estudogeral.uc.pt]
- 7. scispace.com [scispace.com]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Enatiomeric separation of chiral pesticides by gas chromatography-mass spectrometry [morressier.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Cyclobutrifluram and Fluopyram Against Meloidogyne spp.: A Guide for Researchers
This guide provides a comprehensive comparison of the nematicidal efficacy of Cyclobutrifluram and Fluopyram against root-knot nematodes (Meloidogyne spp.). The information is intended for researchers, scientists, and professionals in drug development, offering an objective overview supported by experimental data.
Executive Summary
This compound and Fluopyram are both succinate dehydrogenase inhibitor (SDHI) nematicides, belonging to IRAC Group N-3 and FRAC Group 7.[1][2] They function by inhibiting Complex II of the mitochondrial electron transport chain, thereby disrupting cellular respiration and energy production in nematodes.[3][4][5][6][7] This mode of action leads to paralysis, reduced mobility, and ultimately, mortality.[3][5][7]
Experimental data suggests that while both compounds are effective against Meloidogyne spp., this compound generally exhibits greater toxicity and efficacy at lower concentrations compared to Fluopyram.[8][9][10] Studies on Meloidogyne incognita and Meloidogyne enterolobii consistently demonstrate this compound's potent activity in inducing nematode immotility, inhibiting egg hatching, and reducing root galling.[1][8][9][10][11][12]
Data Presentation
Table 1: Comparative Efficacy on Second-Stage Juvenile (J2) Motility of Meloidogyne spp.
| Nematicide | Meloidogyne Species | Exposure Time | EC50 (µg/mL) | Key Findings | Reference |
| This compound | M. incognita | 2 hours | 0.48 | - | [8][9][10] |
| M. enterolobii | 48 hours | 0.423 | More effective than fluensulfone and hymexazol. | [12][13] | |
| Fluopyram | M. incognita | 2 hours | 5.18 | - | [4] |
| M. enterolobii | 48 hours | 0.204 | More effective than this compound, fluensulfone, and hymexazol in this study. | [12][13] |
Note: A direct comparison of EC50 values should be made with caution due to variations in experimental protocols between studies.
Table 2: Comparative Efficacy on Egg Hatching Inhibition of Meloidogyne spp.
| Nematicide | Meloidogyne Species | Concentration (µg/mL) | Incubation Time | Inhibition Rate | Key Findings | Reference |
| This compound | M. incognita | >1.0 | Continuous | Suppressed hatching | - | [8][9][10] |
| M. enterolobii | 2.5 | 72 hours | 90.73% | Higher concentration than fluopyram but slightly lower inhibition in this study. | [12] | |
| Fluopyram | M. enterolobii | 1.25 | 72 hours | 96.78% | Highly effective at a lower concentration compared to this compound in this study. | [12] |
Table 3: Comparative Efficacy on Root Galling Reduction
| Nematicide | Crop | Meloidogyne Species | Key Findings | Reference |
| This compound | Lettuce | Root-Knot Nematodes | In two of four trials, this compound showed significantly less galling than both an untreated control and Fluopyram. In the other two trials, both nematicides performed similarly, with both significantly reducing galling compared to the control. | [1] |
| Fluopyram | Tomato | M. incognita | Pre-incubation of J2s with Fluopyram followed by a recovery period effectively reduced gall formation. | [3] |
Experimental Protocols
In Vitro J2 Motility Assay (General Protocol)
A common method for assessing the direct impact of nematicides on nematode mobility involves the following steps:
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Nematode Culture and Extraction: Meloidogyne spp. are cultured on a suitable host plant (e.g., tomato). Second-stage juveniles (J2s) are then extracted from infected roots using methods such as the Baermann funnel technique.
-
Preparation of Nematicide Solutions: Stock solutions of this compound and Fluopyram are prepared in a suitable solvent (e.g., DMSO) and then serially diluted with sterile water to achieve the desired test concentrations.
-
Exposure: A known number of J2s (e.g., 50-100) are placed in individual wells of a multi-well plate. The nematicide solutions of varying concentrations are added to the wells. A control group with only sterile water (and solvent if used) is also included.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified duration (e.g., 2, 24, or 48 hours).
-
Assessment of Motility: After the incubation period, the number of motile and immotile (paralyzed) nematodes in each well is counted under a dissecting microscope. Nematodes are considered immotile if they do not move when probed with a fine needle.
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Data Analysis: The percentage of immotile nematodes is calculated for each concentration. The data is then used to determine the effective concentration required to inhibit the motility of 50% of the nematode population (EC50) using probit analysis or other suitable statistical methods.
Egg Hatching Assay (General Protocol)
This assay evaluates the effect of the nematicides on the viability of nematode eggs:
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Egg Extraction: Egg masses of Meloidogyne spp. are collected from infected host plant roots and dissolved in a dilute sodium hypochlorite solution to release the eggs. The eggs are then thoroughly rinsed with sterile water.
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Exposure: A suspension containing a known number of eggs (e.g., 100-200) is placed in each well of a multi-well plate. The prepared nematicide solutions are added to the wells, with a control group receiving only sterile water.
-
Incubation: The plates are incubated under controlled conditions for a period that allows for hatching in the control group (e.g., 7-14 days).
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Assessment of Hatching: The number of hatched J2s in each well is counted at regular intervals.
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Data Analysis: The cumulative number of hatched J2s is determined, and the percentage of egg hatch inhibition relative to the control is calculated for each nematicide concentration.
Root Galling Assay (Greenhouse - General Protocol)
This in-planta assay assesses the ability of the nematicides to protect host plants from nematode infection:
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Plant Propagation: Seedlings of a susceptible host plant (e.g., tomato) are grown in sterilized soil in individual pots.
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Nematicide Application: The nematicides are applied to the soil as a drench or incorporated into the soil at specified concentrations.
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Inoculation: A known number of Meloidogyne spp. J2s are inoculated into the soil around the base of each plant.
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Growth Period: The plants are maintained in a greenhouse with controlled environmental conditions for a period sufficient for nematode infection and gall development (e.g., 4-8 weeks).
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Assessment of Root Galling: After the growth period, the plants are carefully uprooted, and the roots are washed. The severity of root galling is assessed using a rating scale (e.g., a 0-10 scale, where 0 = no galls and 10 = severe galling).
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Data Analysis: The gall indices for each treatment group are statistically compared to the control group to determine the efficacy of the nematicides in reducing root galling.
Mandatory Visualization
Caption: Mode of action of this compound and Fluopyram on the mitochondrial electron transport chain.
Caption: General experimental workflow for comparing nematicide efficacy.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. Reduced Sensitivity to Fluopyram in Meloidogyne graminis following Long-Term Exposure in Golf Turf - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pomais.com [pomais.com]
- 8. Sensitivity of Meloidogyne incognita and Rotylenchulus reniformis to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. Sensitivity of Meloidogyne incognita, Fusarium oxysporum f. sp. niveum, and Stagonosporopsis citrulli to Succinate Dehydrogenase Inhibitors Used for Control of Watermelon Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Transcriptomic analysis of nematodes treated with Cyclobutrifluram vs. other nematicides
A deep dive into the molecular mechanisms of a novel nematicide reveals a distinct transcriptomic signature compared to other industry standards. This guide provides a comparative analysis of the transcriptomic effects of Cyclobutrifluram on nematodes, supported by experimental data and detailed protocols, to inform researchers and drug development professionals.
This compound, a novel succinate dehydrogenase inhibitor (SDHI), has demonstrated potent nematicidal activity. Understanding its molecular mode of action is crucial for its effective and sustainable use. This guide synthesizes findings from recent transcriptomic studies on nematodes treated with this compound and compares them with the effects of other prominent nematicides, including Fluopyram, Tioxazafen, and Fluensulfone.
Mechanism of Action: Targeting the Powerhouse of the Cell
This compound's primary mode of action is the inhibition of the mitochondrial succinate dehydrogenase (SDH) complex, a critical component of the electron transport chain responsible for cellular respiration and energy production.[1][2][3] This inhibition leads to a significant reduction in ATP biosynthesis, ultimately causing paralysis and death in nematodes.[4] Studies on the model organism Caenorhabditis elegans have shown that mutations in the sdhc-1 gene, which codes for a subunit of the SDH complex, confer resistance to this compound, further confirming its target.[1]
dot
Caption: this compound's mode of action targeting the mitochondrial SDH complex.
Transcriptomic Response to this compound
RNA sequencing (RNA-seq) analysis of C. elegans exposed to this compound revealed a robust and specific transcriptional response. A study identified 851 differentially expressed genes (DEGs), with 570 being up-regulated and 281 down-regulated.[1] Gene ontology (GO) analysis of these DEGs indicated an over-representation of genes involved in metabolic processes and defense responses.[1]
A key feature of the transcriptomic response to this compound is the significant up-regulation of genes encoding detoxification enzymes.[1][2][3] This suggests an attempt by the nematode to metabolize and eliminate the xenobiotic compound. Notably, several cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) genes were among the most highly up-regulated transcripts.[1][2][3] Similar findings of up-regulated cytochrome P450 and UGT genes were noted in Bursaphelenchus xylophilus exposed to this compound.[5]
Comparative Transcriptomic Analysis
While direct comparative transcriptomic studies are limited, existing data allows for an initial comparison of the molecular responses of nematodes to different nematicides.
| Nematicide | Primary Target | Key Transcriptomic Changes | Reference |
| This compound | Mitochondrial SDH Complex | Up-regulation of detoxification genes (Cytochrome P450s, UGTs) | [1][5] |
| Fluopyram | Mitochondrial SDH Complex | In soybean, induced systemic resistance with 10,870 DEGs at 5 days post-treatment. Direct nematode transcriptomic data is less available. | [6] |
| Tioxazafen | Not fully elucidated, but affects acetylcholine receptors in some insects. | Transcriptome data on nematodes is not readily available. | [7] |
| Fluensulfone | Affects nematode behavior and mitochondrial function. | Down-regulation of neuropeptidergic genes, and genes related to chemosensation, secretion, and parasitism in Meloidogyne incognita. | [8] |
Experimental Protocols
A generalized workflow for the transcriptomic analysis of nematodes treated with nematicides is outlined below. Specific details from a study on this compound are also provided.
dot
Caption: A typical experimental workflow for nematode transcriptomic analysis.
Case Study: Transcriptomic Analysis of C. elegans Treated with this compound
1. Nematode Culture and Treatment:
-
C. elegans (wild-type N2 strain) were synchronized by bleaching gravid adults to isolate eggs.[3]
-
L4 stage worms were exposed to a specific concentration of this compound (e.g., 0.25 µM) or a control (acetone) on NGM plates seeded with E. coli OP50.[1]
2. RNA Extraction and Library Preparation:
-
Total RNA was isolated from exposed and control worms using a suitable kit.
-
mRNA was purified and fragmented, followed by first and second-strand cDNA synthesis.
-
Adapters were ligated to the cDNA fragments for sequencing.
3. Sequencing and Bioinformatic Analysis:
-
Sequencing was performed on an Illumina platform.
-
Raw reads were filtered for quality.
-
Reads were mapped to the C. elegans reference genome.
-
Differential gene expression analysis was conducted to identify genes with significant changes in expression (e.g., q-value ≤ 0.001 and log2 fold change ≥ 2 or ≤ -2).[1]
-
Gene Ontology (GO) and pathway analysis were performed to understand the biological functions of the differentially expressed genes.[1]
Comparative Performance and Effects
| Nematicide | Organism(s) | EC50/LC50 | Observed Effects | Reference |
| This compound | M. incognita | 0.48 µg/ml (2-hr EC50) | Paralysis, reduced infection | [9] |
| R. reniformis | 1.07 µg/ml (2-hr EC50) | Paralysis, reduced infection | [9] | |
| C. elegans | 0.069 µM (LC50) | Decreased survival and fertility | [1] | |
| B. xylophilus | 0.1078 mg/L (LC50) | Reduced population size, egg-laying, and hatching rates | [5][10] | |
| Fluopyram | M. incognita | - | Less effective at causing immobility compared to this compound at the same concentration. | [9] |
| H. schachtii | 4.9 ppm (EC50 for paralysis) | Paralysis | [4] | |
| Tioxazafen | B. xylophilus | >300 µg/mL (LC50) | Low nematicidal activity in this study. | [7] |
| Fluensulfone | M. incognita | - | Downregulation of genes related to various metabolic and physiological pathways. | [8][11] |
Conclusion
Transcriptomic analysis provides a powerful lens through which to understand the molecular mechanisms of nematicide action. This compound exhibits a distinct mode of action by targeting the mitochondrial SDH complex, leading to a characteristic transcriptomic response dominated by the upregulation of detoxification pathways in nematodes. While direct comparative transcriptomic data with other nematicides remains an area for future research, the available evidence suggests that different classes of nematicides elicit unique molecular responses in their target organisms. This knowledge is invaluable for the development of novel and effective nematode management strategies, as well as for monitoring and mitigating the risk of resistance development.
References
- 1. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mode of action of fluopyram in plant-parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Fluopyram activates systemic resistance in soybean [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of fluensulfone on different functional genes of root-knot nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Impact of Cyclobutrifluram and Alternative Fungicides on Non-Target Soil Microbial Communities
A critical knowledge gap exists in the scientific literature regarding the specific impacts of the newer fungicide, Cyclobutrifluram, on the vast and vital communities of non-target soil microbes. While regulatory assessments suggest a low risk, the absence of detailed, publicly available experimental data precludes a direct and robust comparison with established alternatives.
This guide synthesizes the current, albeit limited, understanding of this compound's potential effects and provides a comprehensive, data-driven comparison with three widely used fungicides: Azoxystrobin, Fluopyram, and Boscalid. The information presented is intended for researchers, scientists, and drug development professionals to inform future research directions and risk assessments.
In contrast, a substantial body of research has investigated the ecotoxicological profiles of Azoxystrobin (a Quinone outside inhibitor, QoI), Fluopyram (an SDHI), and Boscalid (an SDHI). These studies reveal a range of impacts on soil microbial biomass, enzymatic activity, and community structure, offering valuable benchmarks for evaluating future fungicides.
Comparative Analysis of Fungicide Impacts on Soil Microbial Communities
The following tables summarize quantitative data from various studies on the effects of Azoxystrobin, Fluopyram, and Boscalid on key indicators of soil microbial health. It is imperative to note that experimental conditions, soil types, and application rates vary between studies, which can influence the observed outcomes.
Table 1: Impact on Microbial Biomass
| Fungicide | Microbial Group | Application Rate | Incubation Time | Observed Effect |
| Azoxystrobin | Total Microbial Biomass | Not specified | Not specified | No effect[8] |
| Bacteria, Fungi, Actinomycetes | 0.1, 1.0, 10.0 mg/kg soil | >7 days | Inhibition of all groups[9] | |
| Fluopyram | Total Microbial Biomass C | 0.5, 1.5, 5 mg/kg soil | 7-90 days | Decrease[1][10][11] |
| Total PLFAs, Bacterial & Fungal Biomass | 0.5, 1.5, 5 mg/kg soil | 7-90 days | Decrease[1][10] | |
| Boscalid | Microbial Diversity | Recommended dosage | Not specified | Significant decrease[10] |
Table 2: Impact on Soil Enzyme Activities
| Fungicide | Enzyme | Application Rate | Incubation Time | Observed Effect |
| Azoxystrobin | Dehydrogenase | Not specified | Not specified | Significant reduction in low OM soil[8] |
| Urease, Protease, Dehydrogenase | 0.1, 1.0, 10.0 mg/kg soil | Not specified | Negative influence, dose and time dependent[9] | |
| Catalase | 1.0, 10.0 mg/kg soil | 28 days | Significant increase[9] | |
| Fluopyram | Not specified | Recommended dose | 7 days (strongest trend) | Time-dependent alterations, with partial recovery at 60 days[6] |
| Boscalid | Enzymes in C and P cycling | Not specified | Not specified | Negative impact[10] |
| Peroxidase and Phenol oxidase | Not specified | Long term | Positive effects[10] |
Table 3: Impact on Microbial Community Structure and Function
| Fungicide | Microbial Aspect | Application Rate | Incubation Time | Observed Effect |
| Azoxystrobin | Bacterial Community Structure (16S rRNA DGGE) | Not specified | Not specified | No effect[8] |
| Eukaryote Community (18S rRNA DGGE) | Not specified | Not specified | Absence of some protozoa and fungi bands[8] | |
| Mineralization of herbicides | Not specified | Not specified | Reduced[8] | |
| Fluopyram | Community Structure and Function (PCA) | 0.5, 1.5, 5 mg/kg soil | 7-90 days | Shift in community structure and function[1][10] |
| Boscalid | Microbial Community Structure | Not specified | Not specified | Altered community, stimulated Proteobacteria and potential degrading genera[10] |
| Nitrogen cycling functional genes | Not specified | Not specified | Inhibition-recovery-stimulation trend[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of scientific findings. Below are summaries of experimental protocols employed in key studies assessing the impact of the compared fungicides.
Azoxystrobin Study Protocol (based on Baćmaga et al., 2015) [12]
-
Soil Sample Preparation: Sandy loam soil was sieved (2 mm mesh) and treated with an aqueous emulsion of Azoxystrobin at four doses: 0.075 (recommended), 2.250, 11.250, and 22.500 mg kg⁻¹ soil DM. A control group without the fungicide was included.
-
Incubation: Soil samples were adjusted to 50% capillary water capacity and incubated at 25°C for 30, 60, and 90 days.
-
Microbial Counts: The abundance of organotrophic bacteria, actinomycetes, and fungi was determined using the serial dilution method on appropriate growth media.
-
Enzyme Activity Assays: Activities of dehydrogenases, catalase, urease, acid phosphatase, and alkaline phosphatase were measured using established spectrophotometric methods.
-
Microbial Identification: Bacteria and fungi from the highest dose treatment were identified based on 16S rRNA gene and internal transcribed spacer (ITS) region sequencing, respectively.
Fluopyram Study Protocol (based on Zhang et al., 2014) [1][10][11]
-
Soil and Treatment: Silty-loam agricultural soil was treated with Fluopyram at three application rates: 0.5 mg/kg (recommended field rate), 1.5 mg/kg, and 5 mg/kg.
-
Incubation and Sampling: Soil samples were incubated and collected at 7, 15, 30, 45, 60, and 90 days post-application.
-
Microbial Properties Analysis:
-
Basal and Substrate-Induced Respiration: Measured to assess overall microbial activity.
-
Microbial Biomass Carbon: Determined to quantify the size of the microbial community.
-
Phospholipid Fatty Acid (PLFA) Analysis: Used to assess the structure of the microbial community, including bacterial and fungal biomass.
-
BIOLOG EcoPlates: Employed to evaluate the functional diversity of the microbial community by assessing the utilization of different carbon sources.
-
Boscalid Study Protocol (based on Han et al., 2022) [10]
-
Experimental Design: The study simulated the repeated application of Boscalid in a laboratory setting.
-
Analysis Performed:
-
Degradation Characteristics: The persistence of Boscalid in the soil was monitored over time.
-
Microbial Diversity and Community Composition: Amplicon sequencing of 16S rRNA and ITS genes was used to analyze changes in bacterial and fungal communities.
-
Microbial Function: The expression of nitrogen cycling functional genes (e.g., nifH, amoA, nirK, nirS) was quantified.
-
Co-occurrence Network Analysis: This analysis was used to understand the complexity and interactions within the microbial community.
-
Visualizing Experimental Workflows and Mechanisms of Action
The following diagrams, created using the DOT language, illustrate a general experimental workflow for assessing fungicide impacts and the known mechanisms of action for SDHI and QoI fungicides.
References
- 1. Ciclobutrifluram (this compound) - Cultivar Magazine [revistacultivar.com]
- 2. peris-felipo.com [peris-felipo.com]
- 3. ndsu.edu [ndsu.edu]
- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nzpps.org [nzpps.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Response of microbial community to a new fungicide fluopyram in the silty-loam agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microbial and enzymatic activity of soil contaminated with azoxystrobin - PMC [pmc.ncbi.nlm.nih.gov]
Cyclobutrifluram's Battle Against Resistance: A Comparative Guide to its Cross-Resistance Profile with Other SDHI Fungicides
For researchers, scientists, and professionals in drug development, understanding the nuances of fungicide resistance is paramount. This guide provides an objective comparison of Cyclobutrifluram's performance against fungal pathogens with pre-existing resistance to other succinate dehydrogenase inhibitor (SDHI) fungicides, supported by experimental data and detailed methodologies.
This compound, a novel SDHI fungicide developed by Syngenta, has demonstrated potent inhibitory activity against a range of plant pathogenic fungi.[1] However, the extensive use of SDHIs has led to the emergence of resistant fungal populations, primarily driven by point mutations in the genes encoding the succinate dehydrogenase (Sdh) enzyme complex. This guide delves into the cross-resistance patterns between this compound and other SDHIs, offering valuable insights for resistance management strategies.
Cross-Resistance Profile of this compound
Studies have shown that this compound exhibits positive cross-resistance with other SDHI fungicides, although the level of resistance can vary depending on the specific mutation in the Sdh enzyme.[1][2] This means that fungal isolates with mutations conferring resistance to one SDHI are often resistant to others, including this compound.
Key Findings from Studies:
-
Corynespora cassiicola: Research on the cucumber target spot pathogen, Corynespora cassiicola, has identified nine distinct point mutations in the CcSdhB, CcSdhC, and CcSdhD genes associated with this compound resistance.[1][2] Laboratory-derived mutants and field isolates with these mutations showed varying levels of cross-resistance to other SDHIs.[1][2]
-
Fusarium Species: In studies involving Fusarium graminearum and Fusarium pseudograminearum, the causative agents of Fusarium head blight and crown rot in wheat, positive cross-resistance was observed between this compound and pydiflumetofen.[3][4][5] Specific mutations, such as H248Y in FgSdhB and A73V in FgSdhC1 for F. graminearum, and H248Y in FpSdhB and A83V or R86K in FpSdhC1 for F. pseudograminearum, were identified in resistant mutants.[3][4][5]
-
Zymoseptoria tritici: While direct cross-resistance studies with this compound in the major wheat pathogen Zymoseptoria tritici are emerging, the pathogen is known to develop resistance to SDHIs through various target site mutations.[6][7] The presence of a dispensable paralog of the SdhC subunit can also mediate resistance to a subclass of SDHI fungicides.[6][7]
Quantitative Data on Cross-Resistance
The following tables summarize the quantitative data from key studies, illustrating the cross-resistance patterns.
Table 1: Cross-Resistance of Corynespora cassiicola Mutants to SDHI Fungicides
| Fungal Isolate/Mutant | Mutation | This compound RF¹ | Other SDHI RF¹ (Example) | Reference |
| H1-1-5 | CcSdhC H134Q | >480 | Moderate resistance to others | [8] |
| H1-2-4 | CcSdhC H134Q | >480 | Moderate resistance to others | [8] |
| H105-1-3 | CcSdhB H278Y | >480 | High resistance to others | [8] |
| H105-3-2 | CcSdhC S135R | >480 | High resistance to others | [8] |
| H262-2-8 | CcSdhB H278Y | >480 | High resistance to others | [8] |
¹Resistance Factor (RF) is calculated as the EC₅₀ of the mutant isolate divided by the EC₅₀ of the sensitive parental isolate.
Table 2: Cross-Resistance of Fusarium pseudograminearum Mutants to SDHI Fungicides
| Fungal Isolate/Mutant | Mutation | This compound RF¹ | Pydiflumetofen RF¹ | Reference |
| Resistant Mutant 1 | FpSdhB H248Y | High | High | [4][5] |
| Resistant Mutant 2 | FpSdhC₁ A83V | High | High | [4][5] |
| Resistant Mutant 3 | FpSdhC₁ R86K | High | High | [4][5] |
¹Resistance Factor (RF) is calculated as the EC₅₀ of the mutant isolate divided by the EC₅₀ of the sensitive parental isolate.
Experimental Protocols
The data presented in this guide are based on established experimental methodologies.
Fungal Isolate Collection and Culture
Fungal isolates were collected from infected plant tissues in the field or were laboratory-derived mutants.[1][3][8] Isolates were cultured on appropriate media, such as potato dextrose agar (PDA) or yeast extract peptone dextrose agar (YPDA), under controlled temperature and light conditions.[8]
Fungicide Sensitivity Assays
The sensitivity of fungal isolates to various fungicides was determined using the mycelial growth inhibition method.[8] This involves the following steps:
-
Media Preparation: Fungicides are dissolved in a solvent (e.g., dimethyl sulfoxide) and added to the molten culture medium at various concentrations.
-
Inoculation: Mycelial plugs from the edge of actively growing fungal colonies are placed on the fungicide-amended and control plates.
-
Incubation: Plates are incubated at a specific temperature for a set period.
-
Data Collection: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to the control.
-
EC₅₀ Determination: The effective concentration that inhibits 50% of mycelial growth (EC₅₀) is calculated using probit analysis or other statistical methods.[2]
Molecular Analysis of Resistance
To identify the genetic basis of resistance, the following molecular techniques were employed:
-
DNA Extraction: Genomic DNA is extracted from fungal mycelia.
-
PCR Amplification: The SdhB, SdhC, and SdhD gene fragments are amplified using specific primers.
-
DNA Sequencing: The amplified PCR products are sequenced to identify any point mutations.
-
Sequence Analysis: The nucleotide and deduced amino acid sequences are compared with those of sensitive (wild-type) isolates to identify mutations.[8]
Visualizing Experimental Workflows and Resistance Mechanisms
The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the mechanism of SDHI action and resistance.
Caption: Experimental workflow for studying fungicide resistance.
Caption: Mechanism of SDHI action and resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal spectrum of this compound and multi-point mutations in CcSdh proteins confer resistance in Corynespora cassiicola - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance risk, resistance mechanism and the effect on DON production of a new SDHI fungicide this compound in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance Risk and Resistance-Related Point Mutation in SdhB and SdhC1 of this compound in Fusarium pseudograminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. researchgate.net [researchgate.net]
Comparative Guide to the Long-Term Efficacy and Persistence of Cyclobutrifluram in Soil
This guide provides a detailed comparison of the soil nematicide Cyclobutrifluram with other key alternatives, focusing on their long-term efficacy and persistence in the soil environment. The information is intended for researchers, scientists, and professionals in drug development and crop protection.
Overview of this compound and Alternatives
This compound is a novel nematicide and fungicide belonging to the chemical class of pyridine-3-carboxamide.[1] It functions as a succinate dehydrogenase inhibitor (SDHI), disrupting the mitochondrial respiration and ATP production in target nematodes and fungi.[1][2] This mode of action is shared with Fluopyram, another prominent nematicide.[3] Other alternatives included in this comparison are Tioxazafen, which has a different mode of action, and Abamectin, a widely used product with lower soil persistence.
This compound is designed for long-lasting protection against a broad spectrum of nematode pests and is applied as a soil or seed treatment.[2][4][5] Its persistence in soil is a key feature, contributing to its extended efficacy but also raising environmental considerations.[4][6]
Comparative Data on Soil Persistence and Efficacy
The following tables summarize quantitative data on the soil persistence and efficacy of this compound and its alternatives.
Table 1: Soil Persistence Data
| Active Ingredient | Half-Life / Dissipation Time (DT50) | Persistence Notes | References |
| This compound | Aerobic Soil Metabolism Half-life: 198 to 1097 days.Field Dissipation DT50: Ranges from 14-49 days to 63-271 days, with significant carryover into the next year. Can be persistent under certain conditions. | Degrades quicker in moist soils than in dry ones. Considered a persistent "forever chemical" with a half-life of up to three years in soil and water. | [4][6][7][8] |
| Fluopyram | DT50 (EU field sites): 21 to 386 days.DT50 (US field sites): 24 to 539 days.Half-life (field study): 346.6 days, with persistence for up to 3 years. | Moderately to highly persistent. | [9][10][11] |
| Tioxazafen | Aerobic Soil Half-life: 48 to 303 days.Anaerobic Soil Half-life: 28 to 500 days. | Persistent in some soils, with half-lives expressed in months. | [12][13] |
| Abamectin | Half-life: 1.1 to 46.5 days. Another study reported a half-life of 41 days. | Generally considered to have low to moderate persistence in soil. | [14][15][16][17] |
Table 2: Nematicidal Efficacy Data
| Active Ingredient | Target Nematodes | Efficacy Highlights | References |
| This compound | Broad-spectrum, including Root-knot, Lance, Ring, and Sting nematodes. | Performance is comparable or superior to existing standard control methods. Particularly effective against lance nematodes, a pest for which other nematicides are less effective. | [2][3][4][18] |
| Fluopyram | Broad-spectrum, including Root-knot and Sting nematodes. | Demonstrates excellent performance against Root-knot and sting nematodes but is less effective against lance nematodes. | [3][19] |
| Tioxazafen | Broad-spectrum, including Soybean cyst, Root-knot, and Reniform nematodes. | The 24-hr EC50 value for M. incognita was 47.15 µg/ml, which is less toxic than fluopyram and abamectin. | [20][21] |
| Abamectin | Broad-spectrum, including Potato Cyst Nematode (G. pallida) and Root-knot nematodes. | Highly effective in suppressing various nematode populations at optimal concentrations. Doses of 18 and 36 µg/mL significantly reduced nematode reproduction. | [14][19] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are summarized protocols for key experiments related to nematicide persistence and efficacy.
Protocol 1: Determining Soil Persistence (Aerobic Soil Metabolism)
This protocol is a summary of the general procedures used in studies like those cited for this compound (EPA-HQ-OPP-2022-0003).
-
Soil Selection: Utilize a minimum of four different soil types with varying textures (e.g., sandy loam, clay loam), organic matter content, and pH to ensure a representative assessment.
-
Test Substance Preparation: Prepare a radiolabeled (e.g., ¹⁴C) version of the active ingredient to facilitate tracking of the parent compound and its degradates.
-
Application: Treat the soil samples with the test substance at a concentration relevant to typical agricultural application rates.
-
Incubation: Incubate the treated soil samples in the dark under controlled aerobic conditions. Maintain a constant temperature (e.g., 20-25°C) and soil moisture (e.g., 40-60% of maximum water holding capacity).
-
Sampling: Collect soil samples at predetermined intervals over a period that allows for significant degradation (e.g., 0, 7, 14, 30, 60, 90, 120 days, and beyond as needed).
-
Extraction and Analysis: Extract the soil samples using appropriate solvents. Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to quantify the concentration of the parent compound and identify major metabolites.
-
Data Analysis: Calculate the time to 50% dissipation (DT50) and 90% dissipation (DT90) of the parent compound by fitting the concentration data to appropriate kinetic models (e.g., first-order kinetics).
Protocol 2: Nematicide Efficacy Bioassay (Greenhouse)
This protocol outlines a typical procedure for assessing the efficacy of a nematicide against a target nematode species, such as Root-Knot Nematode (Meloidogyne incognita), on a host plant like a tomato.
-
Nematode Culture: Establish and maintain a healthy culture of the target nematode on a suitable host plant in a greenhouse environment.
-
Inoculum Preparation: Extract nematode eggs from the roots of the culture plants and hatch second-stage juveniles (J2) for inoculation.
-
Treatment Application: Apply the nematicide to the soil in pots at various concentrations. Application methods should mimic field use (e.g., soil drench, incorporation). Include an untreated control for comparison.
-
Planting and Inoculation: Transplant host plant seedlings (e.g., tomato) into the treated pots. After an establishment period, inoculate each pot with a standardized number of nematode J2s.
-
Growth Conditions: Maintain the pots in a greenhouse with controlled temperature, light, and irrigation for a period sufficient for the nematode life cycle to complete (e.g., 45-60 days).
-
Efficacy Assessment: At the end of the experiment, carefully uproot the plants and wash the roots. Assess the level of nematode infection by counting the number of galls on the roots and extracting and counting the number of eggs per gram of root.
-
Data Analysis: Compare the infection parameters (galls, eggs/g root) between the treated and control groups to determine the percentage of control and the effective concentration (EC50) of the nematicide.
Visualizations: Mechanisms and Workflows
Mechanism of Action: SDHI Nematicides
The following diagram illustrates the mode of action for this compound and Fluopyram, which both target Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.
Caption: Mechanism of action for SDHI nematicides like this compound.
Experimental Workflow: Soil Persistence Study
This diagram outlines the logical flow of a typical soil persistence study as described in Protocol 1.
Caption: Workflow for determining the persistence of a nematicide in soil.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Ciclobutrifluram (this compound) - Cultivar Magazine [revistacultivar.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. This compound [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. biologicaldiversity.org [biologicaldiversity.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. ifgtbenvis.in [ifgtbenvis.in]
- 11. mdpi.com [mdpi.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. mda.state.mn.us [mda.state.mn.us]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. SAES-422 Multistate Research Activity Accomplishments Report – NIMSS [nimss.org]
- 19. kspsjournal.or.kr [kspsjournal.or.kr]
- 20. Toxicity of Tioxazafen to Meloidogyne Incognita and Rotylenchulus Reniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
Assessing the economic benefits of Cyclobutrifluram in integrated pest management
A deep dive into the economic and performance metrics of Syngenta's novel nematicide and fungicide reveals a promising tool for sustainable agriculture. This guide offers a comparative analysis of Cyclobutrifluram against conventional alternatives, supported by experimental data and detailed methodologies for researchers and drug development professionals.
This compound, the active ingredient in Syngenta's TYMIRIUM® technology, is a novel succinate dehydrogenase inhibitor (SDHI) nematicide and fungicide.[1][2] It presents a dual-action solution for controlling a broad spectrum of plant-parasitic nematodes and soil-borne fungal diseases, particularly those caused by Fusarium species.[2][3] This innovative technology is poised to play a significant role in Integrated Pest Management (IPM) strategies by offering a targeted approach with potential environmental and economic benefits.
Performance in the Field: A Comparative Analysis
Quantitative data from numerous field and greenhouse trials demonstrate this compound's efficacy, often comparable or superior to existing standard control methods.
Cotton Lint Yield Increase
Data aggregated from 48 field trials conducted between 2016 and 2020 show that cotton seeds treated with this compound (at a rate of 0.45 mg ai/seed) exhibited notable yield increases compared to other treatments.[1]
| Comparison Treatment | Percentage of Trials with Increased Yield | Average Lint Increase (lbs/acre) |
| Fluopyram (0.3 mg ai/seed) | 65% | 31 |
| Abamectin (0.15 mg ai/seed) | 67% | 50 |
| Fungicide-only control | Not specified | Not specified |
For context, the average lint production in the US in 2022 was 947 lbs/acre.[1]
Soybean Yield Increase
Similarly, aggregated data from 68 field trials over six years highlight the positive impact of this compound seed treatment on soybean yields.
| Comparison Treatment | Percentage of Trials with Increased Yield | Average Yield Increase (bu/acre) |
| Fluopyram | 74% | +2.0 |
| Tioxazafen | 80% | +3.3 |
| Abamectin | 81% | +2.4 |
| Pydiflumetofen | 60% | +1.3 |
Efficacy in Turfgrass
In greenhouse studies, this compound demonstrated comparable performance to abamectin and fluopyram in controlling sting, root-knot (RKN), and lance nematodes.[1] Field trials further indicated that this compound applied at both lower (125 g ai/ha, four times) and higher rates (250 g ai/ha, two times) performed similarly to fluopyram (500 g ai/ha, two times) in reducing nematode soil populations and maintaining total root length.[1]
Economic Implications in Integrated Pest Management
The adoption of this compound within an IPM framework presents several economic advantages. IPM is a sustainable approach that emphasizes long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties.
One of the primary economic benefits of IPM is the potential for significant cost savings through reduced reliance on expensive chemical pesticides.[4] By using targeted applications in response to monitoring and established economic thresholds, growers can avoid unnecessary treatments.[1] this compound's flexibility in application methods, including seed treatment, soil application, and potentially more targeted methods like banded or spot treatments, aligns well with IPM principles.[1][2]
A crucial aspect of IPM is understanding the economic threshold, which is the pest density at which the cost of control is justified by the prevention of yield loss.[5][6] For nematodes, these thresholds can vary based on the species, crop, and environmental conditions.[7] The consistent yield increases observed with this compound treatment suggest a positive return on investment, particularly in fields with nematode populations exceeding economic thresholds.
Furthermore, the dual fungicidal and nematicidal action of this compound can potentially reduce the need for separate applications of different products, leading to savings in both product and application costs.[8] Syngenta also highlights that TYMIRIUM® technology helps preserve soil biodiversity by having minimal impact on beneficial organisms, which can contribute to long-term soil health and productivity, further enhancing the economic sustainability of farming operations.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for conducting nematicide efficacy trials based on the reviewed literature.
Field Trial Protocol for Nematicide Seed Treatment in Cotton
1. Experimental Design:
-
Design: Randomized complete block design with a split-plot arrangement.
-
Main Plots: Different nematicide treatments (e.g., this compound, fluopyram, abamectin, fungicide-only control).
-
Sub-plots: Different cotton cultivars (if applicable).
-
Replicates: A minimum of four replicates per treatment combination.
-
Plot Size: Each plot should consist of a specified number of rows of a certain length (e.g., two rows, 25 feet long with 40-inch spacing).[11]
2. Site Selection and Preparation:
-
Select a field with a known history of plant-parasitic nematode infestation (e.g., reniform or root-knot nematodes) at or above the economic threshold.
-
Conduct standard soil preparation practices for cotton cultivation.
3. Treatment Application:
-
Seeds are commercially or professionally treated with the specified nematicides at the designated rates (e.g., mg ai/seed).
-
Ensure uniform seed treatment and planting depth.
4. Data Collection:
-
Nematode Populations:
-
Collect initial soil samples at planting to determine pre-treatment nematode densities.
-
Collect soil and root samples at mid-season (e.g., 39 days after planting) and at harvest to assess nematode population dynamics.[11] Extraction methods can include elutriation and centrifugation.
-
-
Plant Growth Parameters:
-
Measure plant height and biomass at various growth stages.
-
-
Yield:
-
Harvest the center rows of each plot to determine lint yield (lbs/acre).[11]
-
5. Statistical Analysis:
-
Analyze data using appropriate statistical software (e.g., SAS) with procedures such as ANOVA or Glimmix.
-
Use mean separation tests (e.g., Tukey-Kramer) to determine significant differences between treatments.[11]
Greenhouse Bioassay for Nematicide Efficacy
1. Experimental Setup:
-
Design: Completely randomized design.
-
Experimental Units: Individual pots or conetainers.
-
Replicates: A minimum of five replicates per treatment.
2. Plant and Nematode Culture:
-
Use a susceptible host plant (e.g., tomato or cucumber for root-knot nematode).
-
Maintain a culture of the target nematode species.
-
Inoculate each pot with a standardized number of nematode eggs or juveniles (e.g., 2000 reniform eggs).[11]
3. Treatment Application:
-
Apply the nematicide to the soil at specified concentrations or use treated seeds.
4. Incubation and Growth:
-
Maintain plants in a controlled greenhouse environment with optimal conditions for growth.
-
The trial duration is typically 45-60 days.
5. Data Collection:
-
Nematode Reproduction:
-
At the end of the experiment, extract and count the number of nematode eggs or juveniles per gram of root or per pot.
-
-
Plant Health:
-
Measure plant height, fresh and dry shoot weight, and root weight.
-
Assess root galling for root-knot nematodes.
-
6. Statistical Analysis:
-
Analyze the data using ANOVA to determine the effects of the treatments on nematode reproduction and plant growth parameters.
Mode of Action and Signaling Pathway
This compound's mode of action is the inhibition of the mitochondrial succinate dehydrogenase (SDH) complex, also known as complex II, in the mitochondrial electron transport chain.[1][12][13] This disruption of cellular respiration leads to a deficiency in ATP, the primary energy currency of the cell, ultimately causing paralysis and death of the target nematodes and inhibiting fungal growth.[8]
Caption: this compound's mode of action: Inhibition of Complex II (SDH) in the mitochondrial electron transport chain.
An Integrated Pest Management Workflow Incorporating this compound
The decision-making process within an IPM framework involves several key steps, from monitoring to evaluation.
Caption: A logical workflow for incorporating this compound into an Integrated Pest Management program.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. no-tillfarmer.com [no-tillfarmer.com]
- 3. TYMIRIUM®: Nematode and fungal disease control [syngenta.com]
- 4. Nematicide influence on cotton yield and plant-parasitic nematodes in conventional and sod-based crop rotation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nematode economic thresholds: derivation, requirements, and theoretical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nematode Thresholds [cropprotectionhub.omafra.gov.on.ca]
- 8. syngenta.com [syngenta.com]
- 9. vegetablegrowersnews.com [vegetablegrowersnews.com]
- 10. en.antaranews.com [en.antaranews.com]
- 11. cotton.org [cotton.org]
- 12. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans [mdpi.com]
Safety Operating Guide
Proper Disposal of Cyclobutrifluram: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Cyclobutrifluram, a multi-use nematicide and fungicide. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety Protocols & Spill Management
In the event of a spill, immediate containment and cleanup are crucial.
-
Control the Spill: Contain the spill at its source to prevent it from spreading, contaminating soil, or entering any sewage and drainage systems or bodies of water.[1][2]
-
Absorb the Material: Cover the entire spill with an absorbent material.[1]
-
Collect and Containerize: Clean up the spill immediately. Place the absorbent material into a compatible disposal container and seal it for disposition.[1][2]
-
Decontaminate the Area: Scrub the area with a hard water detergent. Use additional absorbent material to pick up the wash liquid and place it into the disposal container.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves and eye protection, when handling this compound and during cleanup.[3] Wash thoroughly with soap and water after handling.[1]
Step-by-Step Disposal Procedures
Proper disposal of this compound and its containers must be conducted in accordance with federal, state, and local regulations.[4] Never pour leftover pesticides down the sink, toilet, or any drain.[5][6]
1. Unused or Excess Product:
-
Wastes resulting from the use of this compound must be disposed of on-site or at an approved waste disposal facility.[7]
-
If you have a small amount of leftover product after dilution, try to use it up by applying it according to the label directions.[3][5]
-
For larger quantities of unwanted product, contact a licensed hazardous-waste disposal contractor or your local solid waste management authority to inquire about household hazardous waste collection programs.[3][5][8]
2. Empty Containers:
-
Non-refillable Containers: Do not reuse or refill empty this compound containers.[7] Pesticide containers should never be reused for any other purpose.[3][5]
-
Emptying Procedures:
-
Container Disposal:
-
Offer the empty and clean container for recycling if available.[7]
-
If recycling is not an option, dispose of the empty bag or liner in a sanitary landfill or by incineration, or by other procedures approved by state and local authorities.[7]
-
If a fiber drum is contaminated and cannot be reused, dispose of it in the same manner required for its liner.[7]
-
3. Contaminated Materials:
-
Materials used to clean up spills (e.g., absorbents) and contaminated clothing should be placed in a sealed container.
-
Clothing contaminated by pesticides classified as hazardous waste due to a spill must be disposed of as hazardous waste.[9]
-
Dispose of these materials as hazardous waste through a licensed contractor or an approved waste disposal facility.[7][9]
Waste Stream Management Summary
The following table summarizes the disposal pathways for different types of this compound waste.
| Waste Type | Disposal Pathway | Key Instructions |
| Excess/Unused this compound | Approved Waste Disposal Facility or Licensed Hazardous Waste Contractor | Do not dispose of in regular trash or pour down drains.[5][7][8] |
| Empty Non-Refillable Bags | Recycling, Sanitary Landfill, or Incineration | Must be completely empty. Follow state and local authority approvals.[7] |
| Empty Fiber Drums & Liners | Recycling, Sanitary Landfill, or Incineration | Completely empty liner. Dispose of contaminated drum in the same manner as the liner.[7] |
| Spill Cleanup Materials | Approved Waste Disposal Facility or Licensed Hazardous Waste Contractor | Place in a sealed, compatible container for disposition.[1] |
| Contaminated PPE/Clothing | Hazardous Waste Disposal (if from a spill) | Dispose of as hazardous waste to prevent secondary contamination.[9] |
Environmental Considerations
This compound is recognized as being persistent in soil and water, with a half-life that can range from six months to three years.[10][11] It is also classified as a per- and polyfluoroalkyl substance (PFAS), a group of chemicals known for their persistence in the environment.[10] Furthermore, this pesticide is toxic to oysters, and effluent containing this product should not be discharged into lakes, streams, ponds, or other waters without a National Pollutant Discharge Elimination System (NPDES) permit.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. assets.syngenta-us.com [assets.syngenta-us.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Disposal of Pesticides [npic.orst.edu]
- 4. assets.syngentapmp.com [assets.syngentapmp.com]
- 5. epa.gov [epa.gov]
- 6. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. syngenta.co.uk [syngenta.co.uk]
- 9. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
- 10. thenewlede.org [thenewlede.org]
- 11. publichealthpolicyjournal.com [publichealthpolicyjournal.com]
Essential Safety and Logistical Information for Handling Cyclobutrifluram
For researchers, scientists, and drug development professionals working with Cyclobutrifluram, a fungicide and nematicide, ensuring safe handling and proper disposal is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, adherence to recommended Personal Protective Equipment (PPE) is crucial to minimize exposure and ensure personal safety. The required PPE varies based on the specific handling task.
Core PPE Requirements:
A baseline of personal protective equipment is mandatory for all personnel handling this compound. This includes:
-
Long-sleeved shirt and long pants: To minimize skin contact.
-
Shoes plus socks: To protect the feet from potential spills.
-
Chemical-resistant gloves: Materials such as nitrile rubber are recommended.[1]
-
Protective eyewear: Safety glasses or goggles to prevent eye contact.[2][3]
Task-Specific PPE:
Certain tasks require additional or more specialized PPE:
| Task | Required Personal Protective Equipment |
| Mixing, Loading, and Application | Baseline attire, chemical-resistant gloves, protective eyewear.[2][3] |
| Handgun Spraying in Greenhouses | Baseline attire, chemical-resistant gloves, protective eyewear, and a respirator.[2] |
| Spill Cleanup | Chemical-resistant gloves, coveralls, boots, and splash goggles. A respirator may be necessary depending on the scale and nature of the spill. |
| Disposal of Waste | Chemical-resistant gloves and protective eyewear. |
Safe Handling and Operational Procedures
Strict adherence to safe handling protocols is essential to prevent accidental exposure and contamination.
General Handling:
-
Avoid contact with eyes, skin, or clothing.[4]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]
-
Store in the original, closed container in a cool, dry, well-ventilated area away from food and animal feed.[6]
Spill Management: In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
-
Containment: For liquid spills, create a dike around the spill using absorbent materials like cat litter, sawdust, or commercial sorbents to prevent it from spreading.[4]
-
Absorption: Apply absorbent material over the entire spill.
-
Cleanup: Carefully sweep or scoop up the contaminated absorbent material and place it into a labeled, sealable container for disposal.
-
Decontamination: Clean the spill area with a heavy-duty detergent and water. For some pesticides, a bleach solution can be used for neutralization, but always check for compatibility.[4] All cleaning materials should be collected and disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
Empty Containers:
-
Triple Rinse: Triple rinse empty containers with water.[6]
-
Recycling/Disposal: If recycling is available, replace the cap and return the clean container to a recycler or designated collection point. If not recycling, break, crush, or puncture the container and dispose of it in a sanitary landfill or at an approved waste management facility.[6] Do not reuse empty containers.
Unused or Excess Product:
-
Wastes resulting from the use of this product must be disposed of on-site or at an approved waste disposal facility.[2]
Contaminated Materials:
-
Personal protective equipment, absorbent materials from spills, and other contaminated solid materials should be placed in a sealed, labeled container and disposed of as hazardous waste according to local, state, and federal regulations.
Experimental Protocols
While specific experimental protocols will vary based on the research objectives, the following general guidelines should be followed when working with this compound in a laboratory setting.
Solution Preparation:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear all required PPE, including chemical-resistant gloves and protective eyewear.
-
Carefully weigh the required amount of this compound.
-
Slowly add the chemical to the desired solvent, stirring to ensure complete dissolution.
-
Clearly label the prepared solution with the chemical name, concentration, date, and your initials.
Visual Guidance
To further clarify the procedural flow of handling and disposal, the following diagrams have been created.
Caption: Workflow for Handling this compound.
Caption: PPE Selection Guide for this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
